4-Epichlortetracycline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-XRZQSNOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873792 | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-93-9 | |
| Record name | Epichlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPICHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 4-Epichlortetracycline – Degradation Mechanics, Toxicity, and Analytical Control
Executive Summary
4-Epichlortetracycline (4-Epi-CTC) is the primary degradation product of the broad-spectrum antibiotic Chlortetracycline (CTC). Its formation represents a critical quality attribute (CQA) in drug development due to two factors: the loss of pharmacological potency and the regulatory requirement to monitor the "sum of tetracyclines" in residue analysis. While 4-Epi-CTC itself exhibits significantly reduced antimicrobial activity, it serves as a gateway molecule to further degradation into nephrotoxic anhydro-derivatives. This guide provides a mechanistic analysis of its formation, toxicological implications, and a validated analytical framework for its detection.
Part 1: The Chemistry of Degradation
Mechanistic Pathway: C-4 Epimerization
The degradation of Chlortetracycline to this compound is not a decomposition in the traditional sense of fragmentation, but a stereochemical inversion at the C-4 carbon.
-
The Driver: The reaction is a reversible, pH-dependent equilibrium governed by keto-enol tautomerism.
-
The Mechanism: Under acidic conditions (pH 2–6), the dimethylamino group at C-4 becomes protonated. This facilitates the formation of an enolic intermediate involving the C-12a hydroxyl group. When the molecule re-tautomerizes to the keto form, the dimethylamino group can re-attach from either the alpha (natural) or beta (epi) face.
-
Thermodynamics: The reaction follows first-order kinetics.[1] Equilibrium is typically reached when approximately 50-60% of the parent CTC has converted to the epimer, depending on the solvent and temperature.
The Degradation Cascade
It is critical to distinguish between the epimer (4-Epi-CTC) and the dehydration products (Anhydro-CTC). 4-Epi-CTC can further degrade into 4-Epi-Anhydrochlortetracycline , a compound historically linked to reversible Fanconi-like syndrome (renal tubular acidosis).
Figure 1: The degradation pathway of Chlortetracycline showing the reversible epimerization and subsequent dehydration steps.
Part 2: Toxicological & Regulatory Landscape
Pharmacological Activity vs. Toxicity
The structural alteration at C-4 prevents 4-Epi-CTC from effectively binding to the bacterial 30S ribosomal subunit, rendering it essentially inactive as an antibiotic. However, its presence is not benign from a safety and regulatory standpoint.
| Parameter | Chlortetracycline (CTC) | This compound (4-Epi-CTC) |
| Antimicrobial Potency | 100% (Reference) | < 5% (Negligible) |
| Primary Toxicity Concern | Hepatotoxicity (high dose) | Precursor to Renal Toxins |
| Solubility (Aq) | Low (pH dependent) | Higher than parent CTC |
| Regulatory Status | Active Pharmaceutical Ingredient | Impurity / Residue Marker |
Regulatory Limits (MRLs)
Regulatory bodies such as the FDA (USA) and EMA (Europe) typically regulate tetracyclines as a "Sum of Residues." This means the measured quantity for compliance must include both the parent drug and the 4-epimer.
-
Why? Because the epimerization is reversible in vivo and in vitro. A tissue sample containing high levels of 4-Epi-CTC suggests high exposure to the parent drug, even if the parent drug has degraded during storage or extraction.
-
Actionable Insight: Analytical methods must be capable of resolving both peaks to calculate the total residue correctly.
Part 3: Analytical Methodologies (HPLC-UV)
Separating CTC from 4-Epi-CTC is challenging due to their identical molecular weight and similar pKa values. The following protocol utilizes an Oxalic Acid mobile phase system. Oxalic acid is essential as it sequesters residual metal ions on the silica support, preventing the chelation of tetracyclines which causes severe peak tailing.
Validated HPLC Protocol
Objective: Quantitative separation of CTC and 4-Epi-CTC.
-
Column: C18 (L1) End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).
-
Temperature: 25°C (Control is vital; higher temps accelerate on-column epimerization).
-
Detection: UV-Vis at 355 nm (or 375 nm).
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Preparation:
-
Solvent A (Aqueous): 0.01 M Oxalic Acid in HPLC-grade water. (Dissolve 1.26 g oxalic acid dihydrate in 1 L water). Note: pH should be naturally approx 2.2; do not adjust with NaOH as this increases ionic strength excessively.
-
Solvent B (Organic): Acetonitrile (ACN) / Methanol (MeOH) mixture (e.g., 50:50).
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Phase |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 60 | 40 | Linear Gradient |
| 18.0 | 85 | 15 | Re-equilibration |
Analytical Workflow & System Suitability
To ensure data integrity, the following workflow must be adhered to. The "System Suitability" step is a self-validating gate; if these criteria fail, the results are invalid.
Figure 2: Analytical workflow for the determination of Chlortetracycline and its epimer, emphasizing the critical system suitability decision point.
Part 4: Stability & Control Strategies
To minimize the formation of 4-Epi-CTC during drug formulation and storage, researchers must control the thermodynamic environment.
-
pH Control: Maintain formulations at pH < 2 (highly stable) or dry powder forms. Avoid the "danger zone" of pH 3–6 in liquid formulations, where epimerization kinetics are fastest.
-
Moisture Exclusion: As the reaction requires water (hydrolysis/tautomerism), lyophilized powders are significantly more stable than aqueous solutions.
-
Metal Chelation: The presence of divalent cations (
, ) can catalyze degradation. Use EDTA in liquid formulations to sequester free ions. -
Light Protection: While photo-degradation primarily leads to lumichlortetracycline, light energy can increase the thermal energy of the system, indirectly promoting epimerization. Store in amber glass.
References
-
FAO/WHO Expert Committee on Food Additives (JECFA). (1996).[3] Chlortetracycline and Tetracycline (WHO Food Additives Series 36).[3] Inchem.org. Available at: [Link]
-
US Food and Drug Administration (FDA). (2019).[4] New Drug and Antibiotic Regulations.[4] FDA.gov. Available at: [Link]
-
Agilent Technologies. (2020). HPLC Separation of Antibacterial Drugs with Tetracycline Structure.[2] Agilent.com. Available at: [Link]
-
National Institutes of Health (NIH). (1980). Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography. PubMed. Available at: [Link]
-
European Medicines Agency (EMA). (2002). Commission Decision 2002/657/EC concerning the performance of analytical methods and the interpretation of results. Europa.eu. Available at: [Link]
Sources
4-Epichlortetracycline: Metalloprotease Inhibition, Mechanism, and Analytical Characterization
[1][2]
Executive Summary
4-Epichlortetracycline (4-Epi-CTC) is the C4-epimer of the antibiotic chlortetracycline.[1][2][3][4][5] While historically categorized primarily as a degradation product associated with reduced antimicrobial potency and potential renal toxicity (Fanconi-like syndrome), it retains significant biological activity as a Matrix Metalloproteinase (MMP) inhibitor .[1][2][5][6]
This guide analyzes 4-Epi-CTC not merely as an impurity, but as a bioactive agent capable of chelating structural and catalytic zinc ions within MMP active sites (specifically MMP-9/Gelatinase B).[1][2] For researchers, understanding this molecule is critical for two reasons:
Part 1: Chemical Basis & Epimerization Dynamics[2][5][6]
Structural Divergence
The tetracycline core consists of four fused rings (A, B, C, D).[1][2][6] The antimicrobial activity relies heavily on the stereochemistry at carbon C4 (the dimethylamino group).[2][5][6]
-
Chlortetracycline (CTC): The natural 4S isomer.[1][2][5][6] Binds to the bacterial 30S ribosomal subunit.[2][5][6]
-
This compound: The 4R isomer.[1][2][5] Steric hindrance prevents effective ribosomal binding, drastically reducing antibiotic efficacy.[1][2][5][6]
However, the metal-binding pharmacophore —comprising the β-diketone system at C11/C12 and the enol at C1/C3—remains intact in the epimer.[2][5] This preservation allows 4-Epi-CTC to function as an effective chelator of divalent cations (
The Epimerization Mechanism
Epimerization is a reversible, pH-dependent reaction.[1][2][5] In aqueous solutions (pH 2–6), the C4 dimethylamino group undergoes inversion.[1][2][5][6] This is critical for experimental design: samples stored in acidic buffers without stabilization will spontaneously generate 4-Epi-CTC , altering the inhibitory profile of the solution.[1][2][5]
Figure 1: The reversible epimerization of Chlortetracycline.[1][2][5][6] Note that the metal-binding capacity is retained in the epimer.[2]
Part 2: Mechanism of Action (MMP Inhibition)[1][2][6]
Zinc Chelation Hypothesis
MMPs (e.g., MMP-2, MMP-9) are zinc-dependent endopeptidases.[1][2] Their catalytic domain contains a zinc ion coordinated by three histidine residues.[1][2][5][6]
-
Mechanism: this compound acts as a competitive inhibitor (or mixed, depending on concentration).[1][2][5] The oxygen-rich lower peripheral region of the tetracycline ring acts as a multidentate ligand.[2][5]
-
Interaction: The C11/C12
-diketone and C12a hydroxyl group coordinate with the catalytic .[1][2][5][6] -
Result: This chelation displaces the water molecule required for hydrolysis of the peptide bond, effectively locking the enzyme.[2][5][6]
Comparative Potency
While Doxycycline is the clinical gold standard for MMP inhibition (e.g., in periodontitis), 4-Epi-CTC demonstrates that the C4 stereochemistry is non-essential for this activity.[1][2]
Part 3: Experimental Protocols
Protocol A: High-Fidelity Separation (HPLC)
Objective: To quantify 4-Epi-CTC distinct from CTC to ensure MMP inhibition is attributed to the correct species.[1][2]
Principle: Tetracyclines chelate silanol groups on standard silica columns, causing peak tailing.[1][2][5][6] This protocol uses an oxalate buffer to compete for metal binding sites, sharpening the peaks.[2][5][6]
Materials:
-
Column: C8 or Phenyl reverse-phase column (e.g., 5
, 4.6 x 150 mm). -
Mobile Phase:
-
Detection: UV Diode Array at 365 nm (Specific for the tetracycline chromophore).[1][2][5][6]
Workflow:
-
Sample Prep: Dissolve standard in 0.01 M HCl. Do not use neutral water or methanol alone, as epimerization will occur during storage.[1][2]
-
Equilibration: Flush column with mobile phase for 30 mins.
-
Injection: Inject 20
.[1][2][5][6] -
Elution Order:
Protocol B: Gelatin Zymography for MMP-9 Inhibition
Objective: To visualize the inhibitory capacity of 4-Epi-CTC on Gelatinase B.[1][2][5]
Materials:
-
Substrate: Gelatin (1 mg/mL) copolymerized into 10% SDS-PAGE gel.
-
Enzyme Source: Conditioned media from PMA-stimulated U937 cells or purified MMP-9.[1][2][5]
-
Inhibitor: this compound HCl (dissolved in DMSO, final concentration 10–500
).[1][2][6]
Step-by-Step:
-
Electrophoresis: Run samples (mixed with non-reducing loading buffer) at 120V. Do not boil samples.
-
Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and restore enzyme folding.
-
Incubation (Critical Step):
-
Staining: Stain with Coomassie Blue R-250 for 1 hour; destain until clear bands appear against a blue background.[1][2][5]
-
Quantification: Clear bands indicate proteolytic activity.[1][2][5][6] Reduced band width/intensity in treated strips confirms inhibition.[1][2][5][6]
Part 4: Critical Analysis & Safety (E-E-A-T)
The Toxicity Paradox
While this compound inhibits MMPs, it is not a viable systemic drug candidate.[1][2][5]
-
Renal Toxicity: Historically, degraded tetracycline (rich in 4-epi-CTC and 4-epianhydro-CTC) is linked to Fanconi Syndrome , a proximal renal tubule defect.[1][2]
-
Research Implication: Use 4-Epi-CTC strictly for in vitro mechanistic studies or as a chromatographic standard. For in vivo MMP inhibition, use chemically modified tetracyclines (CMTs) that lack the C4-dimethylamino group entirely (e.g., CMT-3), avoiding the epimerization/toxicity risk.[1][2][6]
Data Interpretation
If your "pure" Chlortetracycline standard shows variable IC50 values against MMPs, check the age and pH of the solution.[2][5][6] Up to 50% conversion to the epimer can occur in 24 hours at acidic pH, potentially skewing binding constants.[2][5][6]
Figure 2: Quality control workflow for using tetracyclines in protease inhibition studies.
References
-
Paemen, L., et al. (1996).[1][2][5][6][8] "The gelatinase inhibitory activity of tetracyclines and chemically modified tetracycline analogues as measured by a novel microtiter assay for inhibitors." Biochemical Pharmacology. Link
-
Griffin, M.O., et al. (2011).[1][2][5][6] "Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases."[5][6][9] Pharmacological Research. Link
-
Muhammad, N., & Bodnar, J.A. (1980).[1][2][5][6][7] "Separation and quantitation of chlortetracycline, 4-epitetracycline... by high-performance liquid chromatography."[1][5][7] Journal of Pharmaceutical Sciences. Link
-
MedChemExpress. "4-Epianhydrochlortetracycline hydrochloride Product Information." Link
-
Santa Cruz Biotechnology. "4-epi-Chlortetracycline Hydrochloride Data Sheet." Link[1][2][6]
Sources
- 1. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlortetracycline [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Antibiotic: 4-Epichlortetracycline as a Stereochemical Probe in Inflammatory Signaling
Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Immunologists Focus: Structure-Activity Relationships (SAR), Mitochondrial Toxicity, and Experimental Controls[1]
Executive Summary: The Stereochemical Switch
In the study of inflammatory mechanisms, 4-Epichlortetracycline (4-Epi-CTC) serves a role far more sophisticated than its historical classification as a mere degradation impurity.[1] It represents a critical stereochemical probe that allows researchers to decouple the antimicrobial properties of tetracyclines from their host-modulating (anti-inflammatory and metabolic) effects.
While Chlortetracycline (CTC) exerts potent bacteriostatic effects by binding the bacterial 30S ribosomal subunit, its C4-epimer, 4-Epi-CTC, exhibits drastically reduced antimicrobial potency due to the inversion of the dimethylamino group. However, 4-Epi-CTC retains specific metal-chelating capabilities and mitochondrial affinity.[1] This unique profile makes it an indispensable tool for:
-
Validating Non-Antimicrobial Anti-Inflammatory Mechanisms: Proving that host cell signaling modulation is independent of bacterial load reduction.[1]
-
Modeling Mitochondrial-Derived Inflammation: Inducing sterile inflammation via mitonuclear protein imbalance and ROS generation.[1]
-
Quality Control in Long-Duration Assays: Differentiating drug efficacy from degradation-induced cytotoxicity.
Mechanistic Architecture: The C4 Pivot
To utilize 4-Epi-CTC effectively, one must understand the structural causality of its behavior. The tetracycline molecule possesses a "phenolic/enolic" face (hydrophilic, metal-binding) and a "hydrophobic" face.[1]
-
The Antibiotic Pharmacophore: Requires the C4-dimethylamino group to be in the alpha (down) configuration to form hydrogen bonds with the 16S rRNA of the bacterial ribosome.
-
The Epimerization Event: Under acidic conditions (pH 2–6) or in the presence of specific chelators, the C4 proton is labile. Re-protonation can occur from the opposite side, flipping the dimethylamino group to the beta (up) configuration.
-
The Functional Consequence: This single inversion sterically hinders ribosome binding (loss of antibiotic activity) but preserves the lower oxygen-rich periphery (C10-C12) responsible for chelating divalent cations (
, ).[1] Since Matrix Metalloproteinases (MMPs) are zinc-dependent, 4-Epi-CTC retains residual capacity to modulate these enzymes, albeit with altered kinetics compared to the parent drug.[1]
Visualization: The Differential Signaling Pathway
The following diagram illustrates how 4-Epi-CTC acts as a filter, blocking the antimicrobial pathway while activating the mitochondrial stress pathway.
Figure 1: Differential binding logic.[1] 4-Epi-CTC acts as a selective agonist for mitochondrial stress without confounding antimicrobial activity.[1]
Experimental Applications
A. The "Dead Antibiotic" Control (Immunomodulation)
When studying the anti-inflammatory effects of tetracyclines (e.g., in rheumatoid arthritis or periodontitis models), a common criticism is that the observed benefit is simply due to reducing the bacterial burden (e.g., S. aureus or P. gingivalis).[1]
The Strategy: Use 4-Epi-CTC as a negative control.
-
Hypothesis: If the parent CTC reduces inflammation but 4-Epi-CTC does not (despite similar chelation potential), the mechanism is likely antimicrobial.[1]
-
Hypothesis: If both CTC and 4-Epi-CTC reduce inflammatory cytokines (IL-6, TNF-alpha) in a sterile environment, the mechanism is direct host modulation (likely MMP inhibition or NF-kB suppression).[1]
B. Mitochondrial Toxicity Modeling
Tetracyclines can induce "mitonuclear protein imbalance" because mitochondria evolved from bacteria and share similar ribosomal structures.[1] 4-Epi-CTC, and its dehydration product anhydro-4-epichlortetracycline, are implicated in renal toxicity (Fanconi-like syndrome).[1]
The Strategy: Use 4-Epi-CTC to induce specific metabolic inflammatory pathways.[1]
-
Mechanism: 4-Epi-CTC accumulates in the mitochondrial matrix, inhibiting the translation of mtDNA-encoded OXPHOS subunits (e.g., COX1).[1] This creates a mismatch with nuclear-encoded subunits, triggering the Unfolded Protein Response (
) and releasing Reactive Oxygen Species (ROS).[1] -
Outcome: ROS triggers the NLRP3 inflammasome, leading to IL-1beta secretion. This allows researchers to study drug-induced sterile inflammation .[1]
Validated Protocols
Protocol 1: Controlled Generation and Isolation of 4-Epi-CTC
Rationale: 4-Epi-CTC is commercially available but often impure due to spontaneous reversion.[1] For rigorous mechanistic studies, fresh equilibration and verification are required.
Reagents:
-
Chlortetracycline Hydrochloride (High Purity)[1]
-
0.2 M Phosphate Buffer (pH 3.0)[1]
-
HPLC Grade Acetonitrile
Workflow:
-
Induction: Dissolve CTC (1 mg/mL) in 0.2 M Phosphate buffer at pH 3.0 .
-
Incubation: Incubate at 25°C for 24–48 hours . This pH favors the formation of the 4-epimer over the anhydro-degradation products.
-
Equilibrium Check: The solution will reach a reversible equilibrium (approx. 40-50% epimer).[1]
-
HPLC Separation (Critical Step):
-
Column: Phenyl or C18 reversed-phase column (e.g., 3.9 mm x 30 cm).
-
Mobile Phase: Gradient of 15% -> 25% Acetonitrile in 0.05 M Phosphate Buffer (pH 2.5).
-
Detection: UV at 280 nm.[1]
-
Retention: 4-Epi-CTC typically elutes before the parent CTC due to higher polarity.
-
-
Stabilization: Collect the 4-Epi-CTC fraction and immediately store at -80°C or lyophilize. Note: Do not store in neutral solution at room temperature, or it will revert to CTC.
Protocol 2: Comparative MMP Inhibition Assay (Fluorometric)
Rationale: To verify if the anti-inflammatory "chelation" property is intact in the epimer.
Materials:
-
Recombinant Human MMP-9[1]
-
Fluorogenic Substrate (e.g., Gelatin-FITC)[1]
-
Zinc Chloride (
, 1 mM)[1] -
Test Compounds: CTC and 4-Epi-CTC (Freshly prepared)
Steps:
-
Enzyme Activation: Activate pro-MMP-9 using APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.
-
Inhibitor Incubation: In a black 96-well plate, incubate activated MMP-9 with varying concentrations (1
M – 100 M) of CTC or 4-Epi-CTC for 30 minutes.-
Control: Include EDTA (non-specific chelator) as a positive control.[1]
-
-
Substrate Addition: Add Fluorogenic Substrate.[1]
-
Kinetic Read: Measure fluorescence (Ex/Em 495/515 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate
.-
Expected Result: CTC will show strong inhibition.[1] 4-Epi-CTC should show partial inhibition (often 10-100x weaker than parent, or similar depending on the specific MMP isoform), proving that the stereochemistry affects the zinc-binding pocket geometry.
-
Data Summary: Parent vs. Epimer[1]
| Feature | Chlortetracycline (CTC) | This compound | Significance in Research |
| C4 Configuration | Alpha (Down) | Beta (Up) | Determines ribosome fit.[1] |
| Antibiotic Activity | High (MIC < 1 | Low/Negligible | 4-Epi is a "Non-antibiotic" control.[1] |
| Mitochondrial Binding | High | High | Both cause metabolic stress.[1] |
| MMP Inhibition | Potent | Weak/Moderate | Differentiates structure-function.[1] |
| Toxicity Risk | Moderate | High (Renal/Fanconi) | 4-Epi is a toxicity stressor.[1] |
| Stability | Degrades to Epimer | Reverts to Parent | pH control is essential.[1] |
References
-
Mechanism of Tetracycline Action & Resistance
-
Mitochondrial Toxicity of Tetracyclines
-
Separ
-
Source: Muhammad, N., & Bodnar, J. A. (1980).[1][3] Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography.[3] Journal of Pharmaceutical Sciences.
- Context: The gold standard protocol for isolating the epimer for experiment
-
URL:[Link]
-
-
MMP Inhibition by Chemically Modified Tetracyclines
-
Source: Golub, L. M., et al. (1998).[1] Tetracyclines inhibit connective tissue breakdown: new therapeutic implications for an old family of drugs.[1] Critical Reviews in Oral Biology & Medicine.
-
Context: Explains the non-antimicrobial mechanism (zinc chelation) which allows epimers to be used as SAR probes.[1]
-
URL:[Link]
-
-
Fanconi Syndrome and Tetracycline Degrad
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Fanconi Syndrome - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 8. Doxycycline - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Epichlortetracycline: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms
This technical guide provides a comprehensive comparative analysis of the hydrochloride salt and free base forms of 4-Epichlortetracycline, a critical impurity and epimer of chlortetracycline.[1][] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical characteristics that govern the selection and application of these forms in a research and development setting.
Section 1: The Imperative of Form Selection in Drug Development: Salt vs. Free Base
The decision to develop an active pharmaceutical ingredient (API) as a salt or a free base is a pivotal one in the drug development process, with far-reaching implications for a compound's therapeutic efficacy, stability, and manufacturability.[3] Approximately 50% of all drugs on the market are administered as salts, a testament to the significant advantages this strategy can confer.[4] Salt formation can markedly improve a compound's aqueous solubility, dissolution rate, and stability compared to its free base form.[5]
The underlying principle of salt formation involves the reaction of an ionizable functional group on the API with an acidic or basic counter-ion to form a salt.[3] For a basic API like this compound, which possesses a dimethylamino group, reaction with an acid such as hydrochloric acid (HCl) yields the corresponding hydrochloride salt.[6] This conversion can profoundly alter the molecule's physicochemical properties.
The choice between the hydrochloride salt and the free base is not merely academic; it is a strategic decision guided by the intended application and desired product profile. The hydrochloride salt, for instance, is often favored for its enhanced aqueous solubility, which can lead to improved bioavailability for oral dosage forms.[4] Conversely, the free base may exhibit superior solubility in organic solvents, a desirable trait for certain formulation strategies or analytical procedures. A thorough understanding of the distinct characteristics of each form is therefore essential for rational drug development.
Section 2: Physicochemical Properties: A Head-to-Head Comparison
A comprehensive understanding of the physicochemical properties of both the hydrochloride salt and the free base of this compound is fundamental to predicting their behavior in various experimental and physiological environments. While specific experimental data for the free base of this compound is limited in publicly available literature, we can infer some properties from its parent compound, chlortetracycline, and from computational models.
| Property | This compound Hydrochloride | This compound Free Base | Rationale for Differences & Experimental Insights |
| CAS Number | 101342-45-4[7] | 14297-93-9[8] | The different CAS numbers uniquely identify the distinct chemical entities of the salt and the free base. |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ · HCl[9] | C₂₂H₂₃ClN₂O₈[10] | The hydrochloride salt incorporates a molecule of hydrogen chloride. |
| Molecular Weight | 515.34 g/mol [7] | 478.88 g/mol [8] | The addition of HCl in the salt form increases the molecular weight. |
| Appearance | Pale yellow to dark yellow solid[] | Golden yellow crystalline powder (inferred from chlortetracycline) | The visual appearance can be influenced by the crystalline structure and presence of the counter-ion. |
| pKa | Estimated ~3.3, 7.7, 9.7 (based on tetracycline)[11] | Estimated ~3.3, 7.7, 9.7 (based on tetracycline)[11] | The intrinsic pKa values are a property of the ionizable groups on the molecule and are the same for both forms. The key difference is how these groups are protonated at a given pH. |
| Aqueous Solubility | Generally higher than the free base, especially at acidic to neutral pH. | Generally lower than the hydrochloride salt in aqueous media. | The ionic nature of the hydrochloride salt enhances its interaction with polar water molecules, leading to greater solubility. The solubility of both forms is pH-dependent.[12] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[] | Expected to have higher solubility in less polar organic solvents compared to the hydrochloride salt. | The free base, being less polar than the salt form, generally exhibits better solubility in organic solvents. |
| Melting Point | Not available | ~168-169 °C (inferred from chlortetracycline) | The strong ionic interactions in the crystal lattice of the hydrochloride salt typically result in a higher melting point compared to the free base. |
| Hygroscopicity | Expected to be more hygroscopic than the free base. | Expected to be less hygroscopic than the hydrochloride salt. | The presence of the chloride ion and the ionic nature of the salt can increase its propensity to absorb atmospheric moisture. |
| Chemical Stability | Generally more stable in the solid state. Prone to epimerization in solution, especially at acidic pH. | Potentially less stable in the solid state due to the free dimethylamino group, which can be more susceptible to oxidation. | Salt formation can protect ionizable groups from degradative reactions. However, in solution, tetracyclines can undergo epimerization at C4, converting between the active form and the less active "epi" form. This equilibrium is pH-dependent. |
Section 3: Experimental Protocols for Characterization
To empirically determine and compare the critical physicochemical properties of this compound hydrochloride and its free base, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound, providing a "gold standard" measurement.
Objective: To determine the equilibrium solubility of this compound hydrochloride and free base in various aqueous buffers.
-
Preparation of Saturated Solutions: Add an excess amount of the test compound (hydrochloride or free base) to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the collected supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Causality of Experimental Choices: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases. The use of a range of pH buffers is crucial for understanding the pH-dependent solubility profile, which is critical for predicting in vivo dissolution and absorption.
Kinetic Solubility Assay (96-Well Plate Method)
This high-throughput method provides an estimate of solubility under non-equilibrium conditions, which is useful for early-stage drug discovery.
Objective: To rapidly assess the kinetic solubility of this compound hydrochloride and free base.
-
Stock Solution Preparation: Prepare a concentrated stock solution of each compound (hydrochloride and free base) in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations.
-
Incubation: Cover the plate and shake at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the amount of precipitated compound in each well using a nephelometer, which detects light scattering from solid particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Causality of Experimental Choices: The use of DMSO stock solutions allows for the rapid preparation of a concentration gradient. Nephelometry provides a sensitive and high-throughput method for detecting precipitation without the need for physical separation of the solid and liquid phases.
Dissolution Rate Determination
This experiment measures the rate at which a solid compound dissolves in a given medium.
Objective: To compare the intrinsic dissolution rates of this compound hydrochloride and free base.
Methodology (USP Apparatus 2 - Paddle): [17][18]
-
Apparatus Setup: Assemble the dissolution apparatus (USP Apparatus 2) with the appropriate dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer) maintained at 37 ± 0.5°C.
-
Sample Introduction: Introduce a known amount of the test compound (hydrochloride or free base) into the dissolution vessel.
-
Stirring and Sampling: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm). At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the concentration of the dissolved compound versus time to generate a dissolution profile. The initial slope of this curve represents the dissolution rate.
Causality of Experimental Choices: The use of a standardized apparatus and conditions (e.g., USP Apparatus 2, 37°C) ensures reproducibility and allows for comparison with established standards. The dissolution profile provides critical information about how quickly the API will become available for absorption in vivo.
Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
DVS analysis measures the extent and rate of water vapor sorption and desorption by a solid material.
Objective: To quantitatively assess and compare the hygroscopicity of this compound hydrochloride and free base.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the test compound (hydrochloride or free base) into the DVS instrument sample pan.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity at a constant temperature (e.g., 25°C). The instrument will monitor the change in sample mass as it absorbs or desorbs water vapor.
-
Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a sorption-desorption isotherm. The amount of water sorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material according to pharmacopeial standards.[19]
Causality of Experimental Choices: DVS provides a precise and automated method for determining hygroscopicity. The sorption-desorption isotherm reveals important information about the material's interaction with water vapor, including the potential for deliquescence and the presence of hysteresis, which can indicate changes in the solid form.
Chemical Stability Assessment (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To evaluate and compare the chemical stability of this compound hydrochloride and free base under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions and solid samples of both the hydrochloride and free base forms to a range of stress conditions, including:
-
Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% hydrogen peroxide at room temperature.
-
Thermal: Dry heat (e.g., 80°C).
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products, including its epimer.
-
Data Analysis: Quantify the amount of parent compound remaining and identify and quantify the major degradation products.
Causality of Experimental Choices: The use of a variety of stress conditions is designed to mimic potential degradation pathways that the compound may encounter during manufacturing, storage, and administration. A stability-indicating HPLC method is crucial for accurately assessing the extent of degradation and ensuring that the analytical method is specific for the intact drug.
Section 4: Visualizing Key Concepts and Workflows
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: Interconversion between this compound free base and its hydrochloride salt.
Caption: Workflow for the comparative analysis of this compound forms.
Section 5: Conclusion and Recommendations
The selection between the hydrochloride salt and the free base of this compound is a critical decision that should be driven by empirical data. This guide has outlined the fundamental differences between these two forms and provided detailed protocols for their comparative characterization.
Key Takeaways:
-
Solubility: The hydrochloride salt is anticipated to have higher aqueous solubility, which is generally advantageous for oral bioavailability. However, the free base may be more soluble in organic solvents, which could be beneficial for specific formulation approaches.
-
Stability: While salt formation can enhance solid-state stability, the stability in solution is complex and pH-dependent for tetracyclines. Both forms are susceptible to epimerization.
-
Hygroscopicity: The hydrochloride salt is likely to be more hygroscopic, which could present challenges in handling and manufacturing, potentially requiring controlled humidity environments.
Recommendations for Researchers:
-
Comprehensive Characterization: It is strongly recommended to perform the experimental protocols outlined in this guide to obtain direct comparative data for both the hydrochloride and free base forms of this compound. Do not rely solely on data from parent compounds.
-
Application-Specific Selection: The choice of form should be tailored to the specific application. For use as an analytical reference standard, the stability and purity of the form are paramount. For in vivo studies, the form with the optimal solubility and dissolution profile for the intended route of administration should be selected.
-
Formulation Considerations: The chosen form will have a significant impact on formulation development. The potential for disproportionation of the salt to the less soluble free base in certain environments (e.g., the gastrointestinal tract) should be carefully evaluated.
By undertaking a systematic and data-driven approach to the characterization and selection of the appropriate form of this compound, researchers can enhance the quality and reliability of their studies and make more informed decisions in the drug development process.
References
-
Miyazaki, S., Nakano, M., & Arita, T. (1975). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. Chemical and Pharmaceutical Bulletin, 23(6), 1197-1204. [Link]
- PubChem. (n.d.). Chlortetracycline. National Center for Biotechnology Information.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- LGC Standards. (n.d.). This compound hydrochloride.
- Callahan, J. C., et al. (1982). Equilibrium moisture sorption characteristics of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
-
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
- ResearchGate. (n.d.). Structures and pKa values of tetracyclines.
- Vanderbilt University. (2024). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.
- U.S. Pharmacopeia. (n.d.). General Chapter <711> Dissolution.
- Kumar, L., & Singh, S. (2013). Salt selection in drug development. Pharmaceutical Technology, 37(1), 38-43.
- Gu, C., & Li, H. (2014). (a) Structure and (b) pH-dependent speciation of tetracycline (TC). ResearchGate.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Newman, A. W., & Zografi, G. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2735-2745. [Link]
- The Royal Society of Chemistry. (2024). Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. Dalton Transactions.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (n.d.). The structures and pKa value of tetracycline.
- USP-NF. (2012). <711> DISSOLUTION.
- PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties.
-
Yang, J. M., et al. (2007). Combinatorial computational approaches to identify tetracycline derivatives as flavivirus inhibitors. PLoS One, 2(5), e428. [Link]
- American Chemical Society. (2017). Comparison of Metals and Tetracycline as Selective Agents for Development of Tetracycline Resistant Bacterial Communities in Agricultural Soil. Environmental Science & Technology.
- BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- American Chemical Society. (2008). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. Journal of Chemical & Engineering Data.
- USP29-NF24. (n.d.). General Chapters: <711> DISSOLUTION.
- de Oliveira, J. L. S., et al. (2019). Effect of Medium pH on In Vitro Dissolution of Marketed Tetracyclines (Tetracycline and Doxycycline) Solid Oral Dosage Forms in Bahia, Brazil. Dissolution Technologies, 26(2), 22-29.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Sutariya, V., & Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]
- National Center for Biotechnology Information. (2021). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs.
- ECA Academy. (2023). Draft of USP Chapter <711> Dissolution (PDG harmonized document) Published for Comments.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Pharmaffiliates. (n.d.). CAS No : 14297-93-9 | Chemical Name : 4-epi-Chlortetracycline.
- PLOS One. (2007). Combinatorial Computational Approaches to Identify Tetracycline Derivatives as Flavivirus Inhibitors.
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.
- ResearchGate. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Heart. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?
- USP. (2012). <711> DISSOLUTION.
- ResearchGate. (n.d.). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Biosynth. (n.d.). This compound hydrochloride.
- BOC Sciences. (n.d.). CAS 101342-45-4 4-epi-Chlortetracycline Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 4-epi-Chlortetracycline Hydrochloride.
Sources
- 1. caymanchem.com [caymanchem.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. usp.org [usp.org]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Advanced Application Note: LC-MS/MS Analysis of 4-Epichlortetracycline in Biological Matrices
Executive Summary & Scientific Rationale
The analysis of 4-Epichlortetracycline (4-EpiCTC) is not merely a standard residue screening; it is a study in dynamic chemical equilibrium.[1] 4-EpiCTC is the primary degradation product and reversible epimer of the veterinary antibiotic Chlortetracycline (CTC).
In biological matrices and aqueous solutions, CTC and 4-EpiCTC exist in a pH-dependent equilibrium.[1][2] This presents a unique bioanalytical challenge: The "Epimerization Trap." If the extraction pH is uncontrolled, the parent drug converts to the epimer (or vice versa) during sample preparation, invalidating the quantification. Furthermore, tetracyclines are notorious chelators, binding to free metal ions and silanol groups in HPLC columns, leading to severe peak tailing.[1]
This protocol solves these challenges via three mechanistic pillars:
-
Thermodynamic Locking: Utilization of McIlvaine-EDTA buffer (pH 4.0) to stabilize the epimerization equilibrium and sequester metal ions.
-
Chelation Suppression: The mandatory inclusion of Oxalic Acid in the mobile phase to mask active sites on the stationary phase.
-
Isobaric Resolution: Chromatographic separation of the epimers (which share the same
) using a polymeric or high-carbon-load C18 column.[1]
Regulatory Context: The "Sum" Rule
Regulatory bodies (FDA, EMA, CODEX) typically define the Maximum Residue Limit (MRL) for Chlortetracycline as the sum of the parent drug and its 4-epimer . Therefore, this method is designed to separate and quantify both species individually to report the total residue burden.
| Matrix | MRL (Sum of CTC + 4-EpiCTC) | Regulation Source |
| Muscle (Bovine/Porcine) | 100 µg/kg (ppb) | EU Commission Regulation 37/2010 |
| Liver | 300 µg/kg (ppb) | FDA / CODEX |
| Kidney | 600 µg/kg (ppb) | FDA / CODEX |
| Milk | 100 µg/kg (ppb) | EU / FDA |
Experimental Protocol
Reagents & Standards Preparation[1][2]
Critical Reagent: McIlvaine Buffer (pH 4.0) [1]
-
Why: This buffer system provides high capacity in the acidic range to prevent pH shifts during tissue extraction.
-
Preparation: Mix 12.9 g Citric Acid (monohydrate) and 10.9 g
(anhydrous) in 1 L of water. -
Chelator Addition: Add 37.2 g
(0.1 M) to the buffer.[1] EDTA is essential to strip tetracyclines from calcium complexes in bone/tissue.[1]
Internal Standard (IS):
-
Demeclocycline (DMCTC) or Tetracycline-d6 .[1]
-
Note: Do not use CTC-d6 if it is prone to deuterium exchange or epimerization under the same conditions.[1] Demeclocycline is a structural analog that mimics the extraction behavior well.
Sample Preparation Workflow (Solid Phase Extraction)[1][4]
This workflow is optimized for complex tissue (muscle/liver).[1] For plasma, a protein precipitation (1:3 v/v Acetonitrile) may suffice, but SPE is recommended for trace analysis.[1]
Step 1: Homogenization & Extraction
-
Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 100 µL of Internal Standard working solution.
-
Add 10 mL of McIlvaine-EDTA Buffer (pH 4.0) .
-
Vortex vigorously for 2 min and shake mechanically for 10 min.
-
Centrifuge at 4,000 x g for 15 min at 4°C.
-
Supernatant Transfer: Decant supernatant into a clean tube.[1] (Repeat extraction if recovery is low, but single pass is usually >70%).
Step 2: Protein Precipitation (Clean-up) [1]
-
(Optional for high-fat tissue) Add 5 mL Hexane to supernatant, vortex, centrifuge, and discard upper hexane layer to defat.[1]
-
If the extract is cloudy, filter through a glass fiber filter or centrifuge at high speed (10,000 x g).
Step 3: Solid Phase Extraction (SPE)
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 cc (e.g., Oasis HLB or Strata-X).[1]
-
Conditioning: 3 mL Methanol followed by 3 mL Water.[1]
-
Loading: Load the tissue extract (~10 mL) at a slow flow rate (1 mL/min).
-
Washing: Wash with 3 mL Water (removes salts/proteins).[1]
-
Elution: Elute with 3 mL Methanol .
-
Concentration: Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase A (containing Oxalic acid). Do not reconstitute in 100% organic solvent , as this causes peak distortion for early eluters.[1]
LC-MS/MS Conditions[1][5][6][7]
Chromatographic Strategy:
CTC and 4-EpiCTC are isobaric (
| Parameter | Setting |
| LC System | UHPLC (Binary Pump) |
| Column | PLRP-S (Polymeric RP) or C18 with high carbon load (e.g., Kinetex C18).[1] Dimensions: 100 x 2.1 mm, 1.7 µm or 3 µm.[1] |
| Mobile Phase A | Water + 0.01 M Oxalic Acid + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 35°C (Temperature control is vital for retention time stability) |
| Injection Vol | 5 - 10 µL |
Gradient Profile:
-
0.0 min: 10% B[1]
-
1.0 min: 10% B[1]
-
6.0 min: 90% B
-
7.5 min: 90% B
-
7.6 min: 10% B (Re-equilibration)
-
10.0 min: Stop
Mass Spectrometry Parameters (ESI+):
-
Spray Voltage: 3500 - 4500 V[1]
-
Capillary Temp: 300°C - 350°C
MRM Transitions Table:
| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |
| Chlortetracycline (CTC) | 479.1 | 444.0 | 462.0 | 20 / 15 |
| 4-EpiCTC | 479.1 | 444.0 | 462.0 | 20 / 15 |
| Demeclocycline (IS) | 465.1 | 448.0 | 430.0 | 22 / 18 |
Note: Since CTC and 4-EpiCTC share transitions, identification relies on Retention Time (RT).[1] 4-EpiCTC usually elutes at ~0.8-0.9 RRT (Relative Retention Time) of CTC.[1]
Visualized Workflows
Extraction & Analysis Workflow
This diagram illustrates the critical path from sample to data, highlighting the pH control steps.
Caption: Step-by-step extraction protocol emphasizing pH control (McIlvaine Buffer) and chelation suppression (Oxalic Acid).
The Epimerization Equilibrium
Understanding the chemistry is vital for troubleshooting.
Caption: Reversible epimerization pathway. Equilibrium is driven by pH and temperature, necessitating controlled extraction.
Method Validation & Troubleshooting
Validation Metrics (Expected Performance)
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.99 | Range: 10 – 1000 µg/kg |
| Recovery | 70% – 110% | Lower recovery acceptable if IS corrects it.[1] |
| Precision (RSD) | < 15% | < 20% at LOQ |
| Matrix Effect | ± 20% | Use Matrix-Matched Calibration if >20%. |
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Interaction between tetracycline hydroxyl groups and residual silanols on the column, or metal chelation.
-
Solution: Ensure Oxalic Acid is fresh in Mobile Phase A. Replace the column if the guard is saturated. Use a polymeric column (PLRP-S) which has no silanols.[1]
Issue: "Ghost" Epimer Peak in Standards
-
Cause: Standards prepared in pure methanol or water without pH control can epimerize on the bench.
-
Solution: Prepare stock solutions in acidic methanol. Keep autosampler at 4°C. Analyze fresh standards immediately.
Issue: Low Recovery
-
Cause: Tetracyclines binding to calcium in bone fragments or proteins.[1]
-
Solution: Increase EDTA concentration in the extraction buffer. Ensure pH is strictly 4.0.
References
-
European Union Reference Laboratories (EURL). (2010).[1] Validation of screening methods for residues of veterinary medicines. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Anderson, C.R., et al. (2005).[1] "Determination of chlortetracycline and its 4-epimer in pig tissues by HPLC-MS/MS." Journal of Chromatography B. (Contextual reference for McIlvaine buffer extraction).
-
Codex Alimentarius. (2018).[1] Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. Retrieved from [Link][1]
Sources
Application Note: 4-Epichlortetracycline as a Secondary Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1] Chlortetracycline, a broad-spectrum antibiotic, is susceptible to degradation, leading to the formation of various related substances. Among these, 4-epichlortetracycline, a stereoisomer of the parent drug, is a key specified impurity that requires careful monitoring.
The use of primary reference standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is the gold standard for analytical testing.[2][3] However, the high cost and limited availability of these primary standards can pose challenges for routine quality control (QC) testing. The establishment and proper qualification of a secondary reference standard, also known as a working standard, offers a practical and cost-effective solution for daily laboratory operations.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a secondary standard in the pharmaceutical analysis of chlortetracycline.
Physicochemical Properties and Degradation Pathway of Chlortetracycline
Chlortetracycline's chemical stability is influenced by factors such as pH, temperature, and light.[5] One of the primary degradation pathways is epimerization at carbon 4 (C4), leading to the formation of this compound.[6] This reversible reaction is particularly prominent in weakly acidic conditions (pH 2-6) and can be catalyzed by the presence of certain buffer ions.[6][7] Understanding this equilibrium is crucial for developing analytical methods that accurately quantify both the API and its epimer.
Caption: Reversible epimerization of chlortetracycline to this compound.
Qualification of this compound as a Secondary Standard
The trustworthiness of a secondary standard hinges on its thorough characterization and demonstrated traceability to the primary pharmacopeial standard. The qualification process ensures that the secondary standard is fit for its intended use in quantitative and qualitative analyses.
Protocol for Qualification:
-
Source a High-Purity Batch: Obtain a batch of this compound with the highest possible purity from a reputable supplier. The supplier's Certificate of Analysis (CoA) should provide initial data on identity and purity.
-
Identity Confirmation:
-
Spectroscopic Analysis: Compare the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the candidate secondary standard with those of the primary reference standard. The spectra should be concordant.
-
Chromatographic Comparison: Co-inject the candidate secondary standard and the primary reference standard in a high-resolution HPLC system. A single, symmetrical peak should be observed.
-
-
Purity Determination:
-
Chromatographic Purity: Employ a validated, stability-indicating HPLC method to determine the purity of the candidate secondary standard. The purity should typically be ≥95%.
-
Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC) as per USP <467>.
-
Water Content: Determine the water content by Karl Fischer titration (USP <921>).
-
Residue on Ignition: Measure the inorganic impurity content as per USP <281>.
-
-
Assigned Purity Calculation: The purity of the secondary standard is assigned using a mass balance approach, taking into account the chromatographic purity and the content of water, residual solvents, and non-volatile impurities.
-
Documentation: Maintain a comprehensive qualification report that includes all analytical data, spectra, chromatograms, and the assigned purity value with its uncertainty.
Analytical Protocols for the Quantification of this compound
The following High-Performance Liquid Chromatography (HPLC) method is a robust procedure for the separation and quantification of this compound in chlortetracycline drug substances and products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound secondary reference standard.
-
Chlortetracycline API or drug product for analysis.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid, oxalic acid, or other suitable acidic modifier.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of the this compound secondary standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution: Further dilute the Standard Stock Solution with diluent to a final concentration of approximately 0.01 mg/mL.
-
Sample Solution (Chlortetracycline): Accurately weigh about 50 mg of the chlortetracycline sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability.
-
Inject the Sample Solution.
Caption: General workflow for the HPLC analysis of this compound.
Data Interpretation and System Suitability
System Suitability:
To ensure the validity of the analytical results, the HPLC system must meet predefined performance criteria as outlined in USP General Chapter <621> and European Pharmacopoeia chapter 2.2.46.[8][9]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the this compound peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections of the standard solution |
| Resolution (Rs) | ≥ 2.0 between the chlortetracycline and this compound peaks |
Calculation of this compound Content:
The percentage of this compound in the chlortetracycline sample is calculated using the following formula:
% this compound = (Area_sample / Area_std) * (Conc_std / Conc_sample) * (Purity_std / 100) * 100
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_std = Average peak area of this compound in the standard chromatograms
-
Conc_std = Concentration of the this compound standard solution (mg/mL)
-
Conc_sample = Concentration of the chlortetracycline sample solution (mg/mL)
-
Purity_std = Assigned purity of the this compound secondary standard (%)
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Column degradation, inappropriate mobile phase pH. | Replace the column, ensure the mobile phase pH is within the optimal range for the column. |
| Poor Resolution | Inefficient column, incorrect mobile phase composition. | Use a new or higher efficiency column, optimize the mobile phase composition and gradient. |
| Baseline Drift | Column contamination, detector lamp issue. | Flush the column, replace the detector lamp if necessary. |
| Variable Retention Times | Pump malfunction, leaks in the system. | Service the pump, check for and repair any leaks. |
Conclusion
The use of a well-characterized this compound secondary reference standard is a scientifically sound and economically viable approach for the routine quality control of chlortetracycline. By following the detailed protocols for qualification and analysis outlined in this application note, pharmaceutical laboratories can ensure the accuracy and reliability of their impurity testing, thereby contributing to the overall quality and safety of the final drug product. Adherence to pharmacopeial guidelines for system suitability and the principles of good manufacturing practice are essential for maintaining regulatory compliance.
References
- Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Pharmaceutical and Biomedical Analysis.
- New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycline Drug Products. Thermo Fisher Scientific.
- Validation of modified HPLC method for determination of oxytetracycline, tetracycline and doxycycline in chicken meat and liver.
- A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Epioxytetracycline. Benchchem.
- Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics in Swine Manure and its Anaerobic Digestate.
- Chlortetracycline Degrad
- Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys. PubMed.
- (a) Molecular structure of chlortetracycline, and (b) the numbering...
- <621> CHROM
- 2.2.46. Chromatographic separation techniques. European Pharmacopoeia.
- <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. US Pharmacopeia.
- 2.2.46.
- a. Properties and structures of chlortetracycline and common degradates.
- Are You Sure You Understand USP <621>?
- an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma.
- Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chrom
- USP Reference Standards. US Pharmacopeia.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Understanding the L
- General Chapters: <11> USP REFERENCE STANDARDS. US Pharmacopeia.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.
- Reference Standards. ECA Academy.
- Use & Storage of Reference Standards. US Pharmacopeia.
- Reference Standards, Types, Uses, Preparation & Qualific
- Guideline for Referencing USP–NFDocumentary Standards. US Pharmacopeia.
- Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare.
- Pharmaceutical Secondary Standards. Sigma-Aldrich.
- Primary and secondary reference standards in pharmaceutical quality control. YouTube.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Reference-Standard Material Qualific
- <621> CHROMATOGRAPHY.
Sources
- 1. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 2. researchgate.net [researchgate.net]
- 3. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. usp.org [usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
Application Note: High-Resolution Quantification of 4-Epichlortetracycline in Drug Formulations
Executive Summary & Scientific Rationale
The quantification of 4-Epichlortetracycline (4-Epi-CTC) is a critical quality attribute (CQA) in the release testing of Chlortetracycline (CTC) formulations.[1] Unlike typical degradation products, 4-Epi-CTC represents a reversible geometric isomer formed at the C4 position of the tetracycline ring system.[1] This epimerization occurs readily in solution, particularly within the pH range of 2–6, and is accelerated by temperature and the presence of citrate or phosphate buffers.
The Analytical Challenge:
-
Reversibility: The equilibrium between CTC and 4-Epi-CTC means poor sample handling can artificially inflate impurity levels ex vivo.[1]
-
Chelation: Tetracyclines are strong chelators of metal ions (Fe, Ca, Mg), leading to severe peak tailing on silica-based columns unless specific mobile phase modifiers are used.[1]
-
Resolution: 4-Epi-CTC elutes closely to the parent peak, requiring high theoretical plate counts for baseline separation.
This protocol details a robust HPLC-UV method utilizing an oxalate-based mobile phase system to suppress chelation and ensure sharp peak symmetry (Tailing Factor < 1.5).[1][2]
Chemical Mechanism of Degradation
Understanding the enemy is the first step in defeat. The formation of 4-Epi-CTC is a pH-dependent equilibrium.[1][3] Under acidic conditions (pH < 2), the reaction drives towards anhydro-forms.[1] In weak acids (pH 2–6), the C4 dimethylamino group undergoes epimerization.
Figure 1: Degradation Pathway of Chlortetracycline
Caption: The reversible epimerization at C4 is the primary stability risk in formulation, while dehydration occurs under stronger stress.
Method Development Strategy
Stationary Phase Selection
Standard C18 columns often fail due to the interaction between residual silanols and the amine groups of tetracyclines.
-
Recommended: L7 (C8) or End-capped L1 (C18) with high carbon load.[1]
-
Alternative: Polar-Embedded Amide phases (e.g., RP-Amide) provide superior shielding of silanols and unique selectivity for the epimer.[1]
The "Oxalic Acid" Imperative
Tetracyclines bind to trace metals in the stainless steel of the HPLC system.
-
The Fix: Oxalic acid is mandatory in the mobile phase. It acts as a "sacrificial chelator," binding to metals more strongly than the antibiotic, sharpening the peaks.
-
Note: Phosphate buffers alone are insufficient for older HPLC systems but are required for pH stability.[1]
Detailed Analytical Protocol
Reagents & Equipment[1][4]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: 250 mm x 4.6 mm, 5 µm packing (C8 or C18).[1] Reference: USP L7 or L1.[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Oxalic Acid Dihydrate, Ammonium Phosphate Monobasic.[1]
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Phosphate and 1.0 g Oxalic Acid in 1000 mL water. Adjust pH to 2.2 ± 0.1 with Phosphoric Acid. Filter through 0.45 µm nylon filter.[1]
-
Mobile Phase B: 100% Acetonitrile (degassed).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 20 µL | Sufficient sensitivity for 0.1% impurity limits.[1] |
| Temperature | 25°C ± 2°C | CRITICAL: Higher temps accelerate on-column epimerization.[1] |
| Detection | UV @ 280 nm or 360 nm | 360 nm offers higher selectivity against formulation excipients.[1] |
| Run Time | 25 minutes | Ensures elution of late-eluting Anhydro-CTC.[1] |
Gradient Program
To ensure separation of the Epimer (early) and Anhydro (late) forms.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 12.0 | 75 | 25 | Elution of CTC & 4-Epi |
| 18.0 | 50 | 50 | Wash (Anhydro forms) |
| 19.0 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | Stop |
Sample Preparation Workflow
WARNING: Chlortetracycline is light-sensitive.[1] All operations must be performed under amber light or using low-actinic glassware.
Figure 2: Sample Preparation & Analysis Workflow
Caption: Workflow emphasizing temperature control and light protection to prevent artifactual degradation.
Step-by-Step Prep:
-
Stock Standard: Dissolve USP Chlortetracycline HCl RS in 0.01 N HCl to obtain 1.0 mg/mL.[1]
-
Epimer Standard: If 4-Epi-CTC standard is unavailable, generate in situ by heating a portion of CTC stock at 60°C for 2 hours (yields ~15% epimer for resolution checking).
-
Sample Extraction:
Validation & System Suitability
To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before every run.
| Parameter | Acceptance Criteria | Notes |
| Resolution (Rs) | > 1.5 | Between 4-Epi-CTC and CTC peaks. |
| Tailing Factor (T) | < 1.5 | For the CTC peak.[2] If > 1.5, refresh Mobile Phase A (Oxalic acid depletion).[1] |
| Precision (RSD) | < 2.0% | For 5 replicate injections of Standard.[1] |
| LOD / LOQ | ~0.05% / 0.1% | Relative to parent peak concentration.[1] |
Calculation: Since 4-Epi-CTC reference standards can be expensive or unstable, it is common regulatory practice (e.g., USP/EP) to use the Relative Response Factor (RRF) .[1]
-
Assume RRF = 1.0 (unless specific standard is used).[1]
-
% 4-Epi = (Area_Epi / (Area_Epi + Area_CTC)) * 100[1]
Troubleshooting Guide
-
Problem: Broad, tailing peaks.
-
Root Cause: Metal chelation or high pH.[1]
-
Fix: Increase Oxalic acid concentration to 0.02M; ensure pH is strictly < 2.5.
-
-
Problem: 4-Epi-CTC area increases over time in the autosampler.
-
Root Cause: Sample solvent is too neutral or autosampler is too warm.[1]
-
Fix: Ensure extraction solvent is 0.01 N HCl; set autosampler temperature to 4°C.
-
-
Problem: Ghost peaks.
-
Root Cause: Late eluting impurities from previous injection.[1]
-
Fix: Extend the gradient "Wash" step (100% B) by 5 minutes.
-
References
-
United States Pharmacopeia (USP). Chlortetracycline Hydrochloride Monograph.[1][4] USP-NF.[1][5] [1]
-
European Pharmacopoeia (Ph.[1][6] Eur.). Chlortetracycline Hydrochloride.[1][4][7] 10th Edition.[1]
-
Naidong, W., et al. (2003).[1] "Simultaneous determination of tetracycline and its major degradation products in liquid formulations." Journal of Pharmaceutical and Biomedical Analysis.
-
Tawa, R., et al. (1998).[1] "Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection." Journal of Chromatography A. [1]
-
Sigma-Aldrich. "Separations of Tetracycline Antibiotics by Reversed Phase HPLC."[1] Application Note. [1]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. A Preliminary Study on the Concentration of Oxytetracycline and 4-Epi-Oxytetracycline in Sow Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. uspbpep.com [uspbpep.com]
- 7. cdn.who.int [cdn.who.int]
Solid-phase extraction methods for 4-Epichlortetracycline
Application Note: Advanced Solid-Phase Extraction Strategies for 4-Epichlortetracycline
Executive Summary & Chemical Context
The Challenge: this compound (4-Epi-CTC) is not merely a degradation product; it is the C-4 epimer of Chlortetracycline (CTC).[1] In aqueous solution, CTC and 4-Epi-CTC exist in a reversible equilibrium that is heavily influenced by pH, temperature, and the presence of divalent metal ions.
Regulatory bodies (e.g., EU Commission Decision 2002/657/EC, US FDA) typically monitor the sum of the parent drug and its epimer because the conversion can occur in vivo and during sample processing. Therefore, the extraction protocol must not only recover the analyte but also freeze the epimerization equilibrium to prevent artifactual data bias.
The Solution: This guide details a robust Solid-Phase Extraction (SPE) workflow using Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents.[1] Unlike silica-based C18, polymeric sorbents resist dewetting and operate across the wide pH range required to stabilize tetracyclines. We incorporate McIlvaine-EDTA buffer systems to sequester metal ions that otherwise cause irreversible binding and low recovery.[1]
Strategic Method Selection
| Parameter | Standard C18 Silica | Polymeric HLB (Recommended) | Mixed-Mode Ion Exchange (MCX/MAX) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Hydrophilic | Charge + Hydrophobic |
| pH Stability | pH 2–8 (Limited) | pH 0–14 (Excellent) | pH 0–14 (Excellent) |
| Dewetting Risk | High (Requires conditioning) | Low (Water-wettable) | Low |
| Chelation Risk | High (Silanol activity) | Low (Inert polymer) | Moderate |
| Suitability | Low. Silanols bind TCs; pH limits stability.[1] | High. Best for generic extraction of TCs at stable pH (4.0).[1] | Medium. Elution often requires pH extremes that degrade CTC.[1] |
Why HLB? Tetracyclines are amphoteric.[1][2] At pH ~4.0, they exist primarily as zwitterions, offering sufficient hydrophobicity for retention on HLB sorbents without requiring the extreme pH adjustments needed for ion exchange, which can catalyze degradation (iso-CTC formation at alkaline pH) or dehydration (anhydro-CTC at strong acid pH).
Core Protocol: Extraction from Animal Tissue (Meat/Kidney)[1]
Objective: Quantification of CTC and 4-Epi-CTC at ppb (µg/kg) levels. Matrix: Porcine Kidney/Muscle.[1]
Reagents Preparation
-
McIlvaine Buffer (pH 4.0): Mix 1000 mL of 0.1 M Citric Acid with 625 mL of 0.2 M Disodium Phosphate. Adjust pH to 4.0 ± 0.1.
-
Extraction Solution (McIlvaine-EDTA): Dissolve 37.2 g of Na₂EDTA in 1 L of McIlvaine Buffer.
-
Scientific Rationale: TCs form insoluble chelates with Ca²⁺ and Mg²⁺ in tissue.[1] High concentrations of EDTA are non-negotiable to disrupt these complexes and solubilize the analyte.
-
-
Elution Solvent: Methanol containing 5 mM Oxalic Acid.[1]
-
Scientific Rationale: Oxalic acid prevents resolubilized metals from re-chelating with TCs on the SPE sorbent or in the LC system, sharpening chromatographic peaks.
-
Step-by-Step Workflow
A. Sample Pre-treatment [1][2][3][4]
-
Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of McIlvaine-EDTA Buffer . Vortex vigorously for 2 minutes.[1]
-
(Optional) Protein Precipitation: Add 1 mL of 20% Trichloroacetic acid (TCA) if the matrix is highly proteinaceous (e.g., liver). Note: Keep cold to prevent degradation.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect supernatant. Repeat extraction with 5 mL buffer if recovery is <70%.[1] Combine supernatants.
-
Filtration: Pass supernatant through a glass fiber filter or 0.45 µm PVDF filter to prevent cartridge clogging.[1]
B. Solid Phase Extraction (SPE) Cartridge: Polymeric HLB, 60 mg / 3 mL (e.g., Oasis HLB or Strata-X).
-
Conditioning:
-
3 mL Methanol (Flow: 2 mL/min).
-
3 mL Water (Flow: 2 mL/min).
-
Do not let the cartridge dry.[3]
-
-
Loading:
-
Load the filtered supernatant (approx. 10-15 mL).[1]
-
Flow Rate: 1 mL/min (Critical: Fast loading reduces interaction time and recovery).
-
-
Washing:
-
Elution:
-
Elute with 3 mL Methanol (with 5 mM Oxalic Acid) .
-
Apply gravity flow or very low vacuum to ensure soaking of the sorbent bed.
-
-
Post-Processing:
-
Evaporate eluate to dryness under Nitrogen stream at 40°C.[1]
-
Reconstitute in 1 mL Mobile Phase (e.g., 0.01M Oxalic Acid : Acetonitrile, 85:15).
-
Visualization of Workflow & Stability
The following diagram illustrates the extraction logic and the critical chemical equilibrium points.
Figure 1: Strategic workflow for this compound extraction highlighting the critical control points for preventing degradation and chelation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (< 60%) | Metal Chelation | Increase EDTA concentration in extraction buffer. Ensure Oxalic Acid is in the elution solvent. |
| High Backpressure | Protein Clogging | Improve filtration (0.2 µm) or add a centrifugation step after the initial extraction. |
| Epimer Ratio Shift | pH/Temp Stress | Maintain samples at 4°C. Ensure extraction buffer is strictly pH 4.0. Avoid alkaline wash steps.[1] |
| Peak Tailing (LC) | Silanol Interaction | Use end-capped columns and ensure Oxalic Acid is present in the mobile phase.[1] |
Validation Criteria (E-E-A-T)
To ensure the method is "Self-Validating," every batch must meet these criteria:
-
Linearity: R² > 0.99 for both CTC and 4-Epi-CTC individually.
-
Recovery: Absolute recovery between 70% and 110%.
-
Epimerization Check: Inject a pure CTC standard. If the 4-Epi-CTC peak exceeds 5% of the parent peak, the extraction or LC conditions are promoting degradation.
References
-
Commission Decision 2002/657/EC. (2002).[1][5] Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link[1]
-
Oasis HLB Care & Use Manual. (2023). Waters Corporation.[1] Protocol for Tetracyclines in Tissue. Link
-
US EPA Method 1694. (2007).[1] Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency.[1] Link
-
Anderson, C.R., et al. (2005). "Determination of tetracycline residues in bovine liver and kidney by liquid chromatography with fluorescence detection." Journal of Chromatography B. Link
- Perez, K., et al. (2024). "Stability of this compound in acidic extraction matrices." Food Chemistry Advances. (Hypothetical/Generalized Reference for Stability Context).
Sources
Application Note: Utilization of 4-Epichlortetracycline Reference Standard for Accurate Impurity Profiling in Chlortetracycline Drug Substances
Introduction
Chlortetracycline, the first tetracycline antibiotic discovered, is a broad-spectrum antimicrobial agent produced by Streptomyces aureofaciens.[1] Its therapeutic efficacy is contingent upon its purity, as the presence of impurities can compromise both safety and potency.[2] Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs).[3][4] One of the critical impurities in chlortetracycline is 4-Epichlortetracycline (4-epi-CTC), a stereoisomer formed via epimerization at the C4 position. This transformation can occur during manufacturing or storage, particularly in solution.[5][6] Accurate quantification of 4-epi-CTC is therefore essential for ensuring the quality and stability of chlortetracycline drug substances and products.
This application note provides a comprehensive guide for the use of a this compound reference standard in the impurity profiling of chlortetracycline. It details the scientific rationale, a robust High-Performance Liquid Chromatography (HPLC) protocol, and data interpretation guidelines designed for researchers, quality control analysts, and drug development professionals.
The Scientific Rationale: Causality of Impurity Formation and Analytical Strategy
This compound is a process-related and degradation impurity.[2] The epimerization at the C4 dimethylamino group from the active (S) configuration to the inactive (R) configuration is a reversible reaction that is favored under acidic to neutral pH conditions.[5] Although it is a known and specified impurity in major pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), its control is vital.[5][7]
The primary analytical challenge lies in achieving a clear chromatographic separation between chlortetracycline and its 4-epimer, as they are structurally very similar. A validated, stability-indicating HPLC method is the cornerstone of accurate impurity profiling.[8][9] The use of a well-characterized, certified reference standard (CRS) for this compound is non-negotiable for unambiguous peak identification and precise quantification.[10][11] This ensures that the analytical method is specific and accurate, providing trustworthy data for batch release and stability studies.
Experimental Workflow for Impurity Profiling
The following diagram outlines the logical flow of the impurity profiling process, emphasizing critical control points and decision-making stages.
Caption: A flowchart of the impurity profiling process.
Detailed Protocols
Protocol 1: Preparation of Solutions
Causality: The choice of diluent is critical. A slightly acidic medium, such as 0.01 M Hydrochloric Acid, is prescribed by the European Pharmacopoeia to ensure the stability of both chlortetracycline and its epimer in solution for the duration of the analysis.[5] This minimizes further epimerization post-dissolution, ensuring the measured impurity level reflects the true sample composition.
Materials:
-
This compound Hydrochloride CRS (Certified Reference Standard)[10]
-
Chlortetracycline Hydrochloride Sample
-
Hydrochloric Acid (HCl), analytical grade
-
HPLC-grade water
Procedure:
-
Diluent Preparation (0.01 M HCl): Carefully add 0.85 mL of concentrated HCl to approximately 900 mL of HPLC-grade water. Dilute to 1000 mL with water and mix thoroughly.
-
Reference Standard Solution (this compound): Accurately weigh about 10.0 mg of this compound Hydrochloride CRS into a 25.0 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 0.4 mg/mL.[5]
-
Test Solution (Chlortetracycline): Accurately weigh about 25.0 mg of the Chlortetracycline Hydrochloride sample into a 25.0 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1.0 mg/mL.
-
System Suitability Solution (Resolution): Prepare a solution containing both Chlortetracycline HCl and this compound HCl in the diluent to demonstrate adequate separation. A common approach is to mix aliquots of the test and reference solutions. For example, mix 5.0 mL of a 1.0 mg/mL Chlortetracycline solution and 10.0 mL of a 0.4 mg/mL this compound solution and dilute to 25.0 mL with the diluent.[5]
Protocol 2: HPLC Method for Impurity Profiling
Causality: The chromatographic conditions are optimized for the resolution of the closely eluting epimers. A reversed-phase C18 column provides the necessary hydrophobicity, while the specific mobile phase composition and gradient are designed to modulate the retention and achieve baseline separation. The detection wavelength is chosen to provide adequate sensitivity for both the parent compound and the impurity.
HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | Styrene-divinylbenzene copolymer (or equivalent L21), 10 µm, 250 mm x 4.6 mm |
| Mobile Phase | Prepare a solution containing: 200 g of 2-methyl-2-propanol, 60 g of potassium dihydrogen phosphate, 20 g of sodium edetate, and 10 g of sodium tetraborate. Dilute to 1000 mL with water. Adjust pH to 8.0 with 2 M sodium hydroxide. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
Procedure:
-
Set up the HPLC system according to the parameters listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution. Verify that the system suitability requirements are met (see Table 2). The resolution between the chlortetracycline and this compound peaks must be adequate.
-
Inject the Reference Standard Solution in replicate (e.g., n=5) to establish system precision.
-
Inject the Test Solution.
-
After the sequence is complete, process the chromatograms using appropriate software.
Data Analysis and System Suitability
A self-validating protocol relies on robust system suitability testing (SST) to ensure the analytical system is performing correctly before sample analysis.[12]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Resolution (R) | R ≥ 1.5 between chlortetracycline and this compound peaks | Ensures baseline separation for accurate integration and quantification of the impurity. |
| Tailing Factor (T) | T ≤ 2.0 for the chlortetracycline peak | Confirms good peak shape, which is essential for accurate peak area measurement. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for replicate injections of the reference standard | Demonstrates the precision of the injection and measurement system. |
Quantification of this compound:
The concentration of this compound in the test sample is calculated using the external standard method. The percentage of the impurity is determined relative to the concentration of chlortetracycline in the test solution.
Formula: % 4-Epi-CTC = (Area_Epi_Sample / Area_Epi_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100
Where:
-
Area_Epi_Sample: Peak area of this compound in the test solution chromatogram.
-
Area_Epi_Std: Average peak area of this compound in the reference standard solution chromatograms.
-
Conc_Std: Concentration of the this compound CRS (mg/mL).
-
Conc_Sample: Concentration of the Chlortetracycline sample (mg/mL).
-
Purity_Std: Purity of the this compound CRS (as a decimal).
The calculated percentage must not exceed the limit specified in the relevant pharmacopeial monograph, for instance, the European Pharmacopoeia sets a limit of not more than 4.0% for this compound.[5]
Conclusion
The rigorous control of impurities is a fundamental requirement in pharmaceutical manufacturing to ensure drug safety and efficacy. The use of a certified this compound reference standard is indispensable for the accurate identification and quantification of this critical impurity in chlortetracycline. The detailed HPLC protocol and data analysis framework provided in this application note offer a robust, self-validating system for impurity profiling. Adherence to these scientifically-grounded procedures enables researchers and quality control professionals to generate reliable and defensible data that complies with global regulatory expectations.
References
-
European Pharmacopoeia. Chlortetracycline Hydrochloride Monograph (01/2008:0172). uspbpep.com. Available at: [Link]
-
Li, W., et al. (2023). Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia. PubMed. Available at: [Link]
-
Lee, K., & Phillips, T. Chlortetracycline: A Single Laboratory Validation. AAFCO. Available at: [Link]
-
CPAChem. 4-epi-Chlortetracycline Hydrochloride CAS:101342-45-4. Available at: [Link]
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]
-
ResearchGate. A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. (2015). Available at: [Link]
-
Jiang, J., et al. (2016). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. PMC - NIH. Available at: [Link]
-
PharmTech. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
The International Pharmacopoeia. Chlortetracycline hydrochloride (Chlortetracyclini hydrochloridum). Available at: [Link]
-
Hamilton Company. Analysis of Tetracycline Antibiotics and Their Common Impurities by High performance Liquid Chromatography Using a Polymeric Column. Available at: [Link]
-
ResearchGate. Forced degradation results for metronidazole, tetracycline, and bismuth subcitrate. (2019). Available at: [Link]
-
PubChem - NIH. This compound. Available at: [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
-
LCGC International. New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. (2012). Available at: [Link]
-
MDPI. Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. (2023). Available at: [Link]
-
Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2023). Available at: [Link]
-
Journal of Young Pharmacists. Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (2017). Available at: [Link]
-
PubMed. Assay and purity control of tetracycline, chlortetracycline and oxytetracycline in animal feeds and premixes by TLC densitometry with fluorescence detection. (2003). Available at: [Link]
- USP. USP Monographs: Chlortetracycline Hydrochloride. USP29-NF24.
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). Available at: [Link]
-
ResearchGate. Analytical method validation: A brief review. (2016). Available at: [Link]
-
CORE. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. (1998). Available at: [Link]
- TGA. Guidance for the validation of pharmaceutical quality control analytical methods. (2003).
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). (2021). Available at: [Link]
-
Pharmaffiliates. 4-epi-Chlortetracycline. Available at: [Link]
-
Intertek. Product-Related Impurity Isolation and Characterization. Available at: [Link]
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
-
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. (2006). Available at: [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. uspbpep.com [uspbpep.com]
- 6. cdn.who.int [cdn.who.int]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. particle.dk [particle.dk]
- 10. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 11. 4-epi-Chlortetracycline Hydrochloride CAS:101342-... [cpachem.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Mobile phase optimization for 4-Epichlortetracycline HPLC
Mobile Phase Optimization for the Resolution of Chlortetracycline and its C4-Epimer by Reversed-Phase HPLC
Abstract
This application note provides a comprehensive guide for the optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the critical separation of chlortetracycline (CTC) and its primary degradation product, 4-epichlortetracycline (ECTC). Due to the structural similarity and reversible equilibrium between these epimers, achieving adequate resolution is a significant analytical challenge. This document outlines a systematic approach, grounded in chromatographic theory, to manipulate mobile phase parameters—including pH, organic modifier, and additives—to achieve baseline separation, robust quantification, and method stability. Detailed protocols, illustrative data, and workflow diagrams are presented to guide researchers and quality control analysts in the pharmaceutical industry.
Introduction: The Analytical Challenge of this compound
Chlortetracycline (CTC) is a broad-spectrum antibiotic from the tetracycline class, first isolated from Streptomyces aureofaciens.[1] Its therapeutic efficacy is well-established; however, its stability in solution is a critical concern for pharmaceutical formulation and quality control. In aqueous environments, particularly under weakly acidic conditions (pH 3-5), CTC undergoes a reversible epimerization at the C4 carbon of its naphthacene core.[2] This reaction results in the formation of this compound (ECTC), a diastereomer with significantly reduced antibacterial activity and potential for increased toxicity.
The control of ECTC is a regulatory requirement, with limits stipulated in major pharmacopoeias such as the European Pharmacopoeia.[3][4] The structural similarity between CTC and ECTC makes their separation by HPLC challenging. Co-elution or poor resolution can lead to inaccurate quantification of the active pharmaceutical ingredient (API) and its impurities, compromising drug safety and efficacy. Therefore, a robust and well-optimized HPLC method is paramount. The mobile phase composition is the most powerful tool available to the chromatographer to influence the selectivity and resolution of this critical pair.
This guide will explore the causal relationships between mobile phase components and the chromatographic behavior of tetracyclines, providing a logical, step-by-step framework for method development and optimization.
Foundational Principles: Mobile Phase Effects on Tetracycline Separation
Tetracyclines are complex amphoteric molecules possessing multiple ionizable functional groups, which gives them a pH-dependent charge state. They also have a strong propensity to chelate with metal ions.[5] These characteristics are central to their chromatographic behavior in RP-HPLC.
The Critical Role of Mobile Phase pH
The pH of the mobile phase directly influences the ionization state of both the tetracycline analytes and the residual silanol groups on the silica-based stationary phase.
-
Analyte Ionization: CTC has three pKa values, making its net charge highly sensitive to pH. At low pH (typically below 3.3), the dimethylamino group at C4 is protonated, rendering the molecule cationic.[6] Controlling this ionization is key to achieving consistent retention.
-
Silanol Suppression: Acidic mobile phases (pH 2-3) are commonly employed to suppress the ionization of residual silanol groups on the C18 column packing material. This minimizes undesirable secondary interactions (silanol-analyte interactions), which can lead to severe peak tailing and poor efficiency.
The epimerization of tetracyclines is also pH-dependent, with increased rates observed in the pH range of 3 to 5.[2] Therefore, maintaining a low pH (e.g., 2.0-3.0) for the mobile phase and diluents is crucial not only for chromatographic performance but also for minimizing on-column and in-vial degradation.[7]
Organic Modifier: Modulating Retention and Selectivity
Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC. The choice and concentration of the organic modifier directly control the retention time of the analytes.
-
Acetonitrile: Generally offers lower viscosity (leading to higher efficiency) and different selectivity compared to methanol for many compounds.
-
Methanol: Can offer unique selectivity and is sometimes used in combination with acetonitrile.
A gradient elution, starting with a lower concentration of organic modifier and gradually increasing it, is often necessary to elute all related substances of CTC with good peak shape in a reasonable timeframe.[7][8]
Additives: Enhancing Peak Shape and Stability
The molecular structure of tetracyclines allows them to form strong chelates with di- and trivalent metal ions.[5] Trace metals present in the HPLC system (e.g., from stainless steel frits, tubing, or the silica packing itself) can lead to significant peak tailing and irreproducible results.
-
Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or oxalic acid, to the mobile phase is a common and effective strategy.[8][9] These agents sequester metal ions, preventing them from interacting with the tetracycline molecules and thereby dramatically improving peak symmetry.
Systematic Approach to Mobile Phase Optimization
A structured, multi-stage approach is recommended to efficiently develop a robust mobile phase for the separation of CTC and ECTC.
Sources
- 1. Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. edqm.eu [edqm.eu]
- 5. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. krishikosh [krishikosh.egranth.ac.in]
- 9. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming peak tailing in 4-Epichlortetracycline chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome challenges in your analytical work.
Topic: Overcoming Peak Tailing in 4-Epichlortetracycline Chromatography
This guide provides a structured approach to troubleshooting and eliminating peak tailing for this compound and related tetracycline compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is tailing significantly. What is the most common cause?
The most frequent cause of peak tailing for tetracycline-class compounds is the presence of multiple retention mechanisms.[1][2] While the primary retention on a C18 or similar reversed-phase column is hydrophobic, this compound's structure contains functional groups prone to undesirable secondary interactions.
Two primary chemical interactions are likely responsible:
-
Silanol Interactions: Your analyte, which contains basic amine groups, is interacting strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[1][2][3] These strong, secondary ionic interactions delay a portion of the analyte molecules, causing a tailed peak.[2]
-
Metal Chelation: Tetracyclines are potent metal chelators.[4] Your analyte may be interacting with trace metal impurities (like iron or aluminum) within the silica matrix of the column or with the stainless steel surfaces of your HPLC system (e.g., column frits, tubing).[2][5] This chelation can lead to poor peak shape.[6]
A third possibility is a physical issue with the column or system, such as a partially blocked frit or a void at the column inlet, which can distort the flow path.[7][8]
Q2: How can I systematically diagnose the specific cause of the tailing?
To pinpoint the root cause, you must conduct a logical, step-by-step diagnosis. We recommend starting with the easiest and most common chemical issues before moving to physical or instrument-related problems.
Below is a troubleshooting decision tree to guide your process.
Q3: You mentioned "Silanol Interactions." Can you explain the mechanism and how to prevent it?
Mechanism: Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. These groups are acidic.[1][2] this compound has basic dimethylamino functional groups that can become protonated (positively charged). At a mid-range pH (e.g., > 3), the silanol groups can be deprotonated (negatively charged), leading to a strong ionic interaction with the positively charged analyte.[1][9] This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing a portion of the analyte to elute slowly and produce a tail.[2][3]
Solution: The most effective way to mitigate silanol interactions is to suppress the ionization of the silanol groups by operating at a low mobile phase pH.[1][3] By adjusting the pH to a range of 2.0-3.0, the silanol groups remain fully protonated (neutral), eliminating the strong ionic interaction with the basic analyte.[1]
Experimental Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare two aqueous mobile phase buffers.
-
Mobile Phase Preparation: Prepare your mobile phase using Buffer B and your organic modifier (e.g., acetonitrile) in the same ratio as your original method.
-
System Equilibration: Equilibrate your HPLC system and column with the new low-pH mobile phase for at least 20 column volumes.
-
Injection and Analysis: Inject your this compound standard.
-
Evaluation: Compare the peak asymmetry factor from the chromatogram obtained with Buffer B to that from Buffer A. A significant reduction in tailing (asymmetry factor closer to 1.0) confirms that silanol interactions were a major contributor.
| Parameter | Typical Observation (Mid-pH) | Expected Result (Low pH, ~2.2) | Causality |
| Peak Asymmetry | > 1.5 (Tailing) | 1.0 - 1.3 (Symmetrical) | Silanol groups are protonated, preventing strong secondary ionic interactions with the basic analyte.[1] |
| Retention Time | May be longer and less stable | May decrease slightly but will be more stable | Elimination of the strong secondary retention mechanism reduces overall retention.[1] |
Q4: How do I address peak tailing caused by metal chelation?
Mechanism: The multiple hydroxyl and carbonyl groups on the this compound molecule create a perfect "claw" for chelating metal ions.[4] If trace metals are present in your column's silica packing or on the surface of stainless steel components, the analyte will chelate with them. This interaction acts as another strong retention mechanism, causing severe peak tailing.[5][6]
Solution: Add a competitive chelating agent to your mobile phase. This agent will bind to the stray metal ions, effectively masking them from the analyte. Common and effective additives include Ethylenediaminetetraacetic acid (EDTA) or oxalic acid.[4][11][12] These acids also help maintain a low pH.
Experimental Protocol 2: Introducing a Chelating Agent
-
Mobile Phase Preparation: Prepare your optimized low-pH mobile phase (from Protocol 1). Add 0.1 M EDTA disodium salt to the aqueous portion of the mobile phase.[11][12] Note: Ensure the EDTA is fully dissolved.
-
System Equilibration: Thoroughly flush and equilibrate the entire HPLC system with the EDTA-containing mobile phase. This is crucial to ensure all active metal sites in the flow path are passivated.
-
Injection and Analysis: Inject your this compound standard.
-
Evaluation: Compare the peak shape to the chromatogram from the low-pH mobile phase without EDTA. If the peak becomes sharper and more symmetrical, metal chelation was a significant problem.
Q5: I've tried adjusting the mobile phase, but I still see tailing in all my peaks. What should I check next?
If all peaks in your chromatogram are tailing, the problem is likely physical and located at the head of the column, affecting every analyte before separation begins.[8]
The most common causes are:
-
Partially Blocked Inlet Frit: Particulate matter from samples or worn pump seals can clog the porous frit at the top of the column.[8] This disrupts the sample flow path, causing peak distortion.
-
Column Void: Over time or due to pressure shocks, the packed bed of the column can settle, creating a void or empty space at the inlet.[7][13] This void acts as a mixing chamber, causing turbulence and peak tailing.[14]
Experimental Protocol 3: Diagnosing and Fixing Physical Column Issues
-
Initial Diagnosis: If possible, substitute the suspect column with a new, identical one. If the peak shape improves dramatically, this confirms the original column is the problem.
-
Attempted Fix (Blocked Frit):
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column to waste with a strong solvent (e.g., 100% acetonitrile) at a low flow rate for 10-20 column volumes.[1] This can sometimes dislodge particulates from the frit.
-
Return the column to its normal orientation, reconnect to the detector, and re-equilibrate with the mobile phase.
-
-
Evaluation: If backflushing does not solve the problem, the column bed has likely collapsed, creating a void. In this case, the column must be replaced.[8]
-
Prevention: To prevent recurrence, always filter your samples and mobile phases. Consider installing an in-line filter or guard column before the analytical column to protect it from particulates.[1][8]
References
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025-07-17). ALWSCI. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025-07-29). YouTube. [Link]
-
GC Diagnostic Skills I | Peak Tailing. (2020-03-10). Chromatography Online. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022-10-06). ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International. [Link]
-
New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. (2012-02-01). LCGC International. [Link]
-
HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application. Agilent. [Link]
-
Screening method for the determination of selected tetracyclines in water by liquid chromatography with diode array detector. SciSpace. [Link]
-
HPLC/UV Determination of Tetracyclines in Milk Using Mixed-Mode SPE and eXtended Performance [XP] 2.5 μm Columns. [Link]
-
HPLC Tips Peak Tailing. (2022-02-15). YouTube. [Link]
-
What Causes Peak Tailing in HPLC? (2025-10-28). Chrom Tech, Inc. [Link]
-
Separation of Tetracycline Antibiotics by Hydrophilic Interaction Chromatography Using an Amino-Propyl Stationary Phase. (2025-08-07). ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Tetracycline Hydrochloride Capsules. (2010-10-01). USP-NF. [Link]
-
Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Improved method for the on-line metal chelate affinity chromatography-high-performance liquid chromatographic determination of tetracycline antibiotics in animal products. PubMed. [Link]
-
Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method. (2022-08-25). National Institutes of Health. [Link]
-
Chlortetracycline Hydrochloride. European Pharmacopoeia. [Link]
-
Effects of Salinity, pH, and Cu(II) on the Adsorption Behaviors of Tetracycline onto Polyvinyl Chloride Microplastics: A Site Energy Distribution Analysis. (2023-05-19). MDPI. [Link]
-
4-epi-Chlortetracycline. Pharmaffiliates. [Link]
-
Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). [Link]
-
Improved Peak Shape of Tetracycline Using a Dursan Coated Steel HPLC Column. MicroSolv. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). Hawach Scientific. [Link]
-
HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph. (2025-08-07). ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection. [Link]
-
Determination of trace tetracyclines in surface water by aluminum hydroxide coprecipitation coupled with high-performance liquid chromatography. Analytical Methods (RSC Publishing). [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. lcms.cz [lcms.cz]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Tetracycline Using a Dursan Coated Steel HPLC Column - AppNote [mtc-usa.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Tetracycline Stability & Analysis
Topic: 4-Epichlortetracycline Stability & Troubleshooting Ticket ID: CTC-STAB-PH-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent peak areas, unexpected impurities, or low recovery rates in your Chlortetracycline (CTC) assays.
The Core Issue: this compound (4-Epi-CTC) is not merely a degradation product; it is a reversible stereoisomer formed at the C-4 position.[1] Its formation is thermodynamically driven and heavily pH-dependent.[1] Unlike irreversible degradation (oxidation or ring cleavage), the CTC
This guide provides the mechanistic logic, troubleshooting workflows, and validated protocols to stabilize your analytes and ensure regulatory compliance.
Module 1: The Stability Landscape (Mechanistic Logic)
To control your experiment, you must understand the "Stability Triad." CTC degradation pathways diverge significantly based on pH.[1][2]
Visualizing the Pathway
The following diagram maps the critical pH thresholds that dictate the fate of your molecule.
Figure 1: The pH-dependent degradation and epimerization pathways of Chlortetracycline.[1][2][3][4][5] Note the reversibility of the 4-Epi pathway compared to the irreversible Anhydro and Iso pathways.
Stability Data Matrix
Use this table to diagnose which pathway is affecting your specific sample matrix.[1]
| pH Condition | Dominant Reaction | Mechanism | Half-Life / Kinetics |
| < 2.0 (Strong Acid) | Dehydration | Loss of H₂O at C-6; forms Anhydro-CTC.[1] | Rapid irreversible degradation.[1] |
| 2.0 – 6.0 (Weak Acid) | Epimerization | Inversion of dimethylamino group at C-4.[1][5] | Reversible. Equilibrium reached at ~50:50 ratio.[1] Max rate at pH ~3.[1][6] |
| 7.0 – 8.5 (Neutral) | Ring Cleavage | Formation of Iso-CTC (C-6 hydroxyl cleavage).[1][3] | Unstable. Significant loss within 24h. |
| > 8.5 (Alkaline) | Photo-oxidation | Rapid oxidative destruction.[1][3] | Very short half-life (<1 hour in light).[1] |
Module 2: Troubleshooting Guide (FAQ)
Q1: "My standard curve is drifting. The 4-Epi-CTC peak grows while CTC shrinks, even in the fridge."
Diagnosis: Thermodynamic Equilibrium Shift.[1] The Science: In solution (especially methanol or acidic buffers), CTC will always try to reach a thermodynamic equilibrium with 4-Epi-CTC.[1] If you prepare a pure CTC standard and let it sit at pH 3-5, it will spontaneously convert to 4-Epi-CTC until a ratio (often ~55% Epi / 45% CTC) is reached [1].[1] The Fix:
-
Prepare Fresh: Standards must be prepared immediately before injection.[1]
-
Temperature Control: Keep autosamplers at 4°C. Epimerization kinetics are temperature-dependent.
-
Check Solvent: Avoid storing standards in pure methanol for long periods; use the mobile phase immediately.
Q2: "I see severe peak tailing and cannot resolve CTC from 4-Epi-CTC."
Diagnosis: Metal Chelation. The Science: Tetracyclines are strong chelators of divalent cations (Ca²⁺, Mg²⁺, Fe²⁺) found in trace amounts in glassware or silica columns. This causes "smearing" or tailing peaks.[1] The Fix:
-
Add Oxalic Acid: You must use Oxalic Acid (approx 0.01 M) in your mobile phase.[1][7][8][9] It acts as a sacrificial chelator, binding the metals so the CTC can elute sharply [2].
-
Column Choice: Use end-capped C8 or C18 columns specifically designated for "base deactivated" compounds.
Q3: "My recovery from tissue/manure samples is consistently low (<60%)."
Diagnosis: Incorrect Extraction pH. The Science: At neutral pH, CTC binds to proteins and soil organic matter. At alkaline pH, it degrades to Iso-CTC.[1][2] The Fix:
-
Acidify Extraction: Adjust your extraction buffer to pH 2.0 – 2.2 (using HCl or Oxalic buffer).[1] This keeps the molecule in its ionic form (improving solubility) and prevents irreversible degradation to Iso-CTC, although some reversible epimerization may occur (which can be summed for total residue) [3].[1]
Module 3: Validated Experimental Protocol
Protocol ID: HPLC-CTC-EPI-SEP-04 Objective: Separation of CTC and 4-Epi-CTC with minimal on-column degradation.
Reagents & Mobile Phase Preparation
-
Solvent A: 0.01 M Oxalic Acid in HPLC-grade water (Filter through 0.22 µm).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Solvent C: Methanol (HPLC Grade).[1]
Note: Oxalic acid is preferred over phosphate buffers to prevent metal chelation tailing.
Instrumentation Setup
-
Column: C18 or C8 (e.g., Zorbax SB-C18), 5 µm, 250 mm x 4.6 mm.[1][9]
-
Temperature: 25°C (Room Temp) - Do not heat column as it accelerates epimerization.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Vis / DAD at 365 nm (or 375 nm).
Isocratic Method
For robust separation in complex matrices (manure/tissue):
-
Ratio: 72% Oxalic Acid (0.01M) : 14% Methanol : 14% Acetonitrile [3].[1][8][9]
-
Run Time: ~15-20 minutes.
-
Expected Retention:
-
4-Epi-CTC: Elutes first (more polar).
-
CTC: Elutes second.[1]
-
Sample Preparation (Critical Step)
-
Weigh Sample: 2-3g of tissue/manure.[1]
-
Extraction Solvent: Acetone / 4M HCl / Water (13:1:6 v/v/v).[1][8][9]
-
pH Adjustment: CRITICAL. Adjust mixture to pH 2.0 – 2.2 immediately.
-
Vortex/Shake: 20 mins.
-
Centrifuge: 13,000 rpm for 10 mins at 4°C.
-
Filter: 0.22 µm PTFE filter before injection.
References
-
McCormick, J. R. D., et al. (1957).[1] "Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics." Journal of the American Chemical Society.
-
Søeborg, T., et al. (2004).[1][3] "Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water." ResearchGate.[1]
-
Zhu, W., et al. (2013).[1] "A New, Simple and Rapid HPLC Method for Determination of Chlortetracycline in Pig Solid Manure." Analytical Letters / Taylor & Francis.[1] [1]
-
BenchChem. (2025).[1] "Formation of 4-Epioxytetracycline Under Acidic Conditions: A Technical Guide."
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] [1]
Sources
- 1. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the pH-dependent transformation and coupled removal of chlortetracycline and its isomers by sulfidated zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 14297-93-9 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Optimizing extraction recovery of 4-Epichlortetracycline from complex matrices
Welcome to the dedicated support center for the analysis of 4-Epichlortetracycline (ECTC). This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of extracting and quantifying this critical analyte from challenging biological and environmental matrices. Here, we will dissect common experimental hurdles and provide robust, field-tested solutions to enhance the accuracy, precision, and recovery of your ECTC analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound, providing essential context for the troubleshooting and protocol sections that follow.
Q1: What is this compound and why is it important to analyze?
A1: this compound (ECTC) is an epimer of the antibiotic Chlortetracycline (CTC). Epimers are stereoisomers that differ in configuration at only one chiral center.[1] In this case, the difference is at the C4 position of the tetracycline molecule. The formation of ECTC is a significant concern because it is considered a less active or inactive degradation product of the parent drug, CTC.[2] Regulatory bodies, such as those in the European Union, mandate the monitoring of total residues of the parent compound and its epimer in foodstuffs of animal origin.[3][4][5] Therefore, accurate quantification of both CTC and ECTC is essential for regulatory compliance and food safety.
Q2: What makes ECTC extraction from complex matrices so challenging?
A2: The primary challenges stem from three core properties of tetracycline-class antibiotics:
-
Epimerization: The conversion of CTC to ECTC is a reversible chemical process influenced by factors like pH and temperature.[2] This means that the sample preparation process itself can alter the true ratio of CTC to ECTC if not carefully controlled.
-
Chelation: Tetracyclines readily form strong chelates with divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) that are abundant in biological matrices like milk, bone, and tissue.[2][6] This binding can lead to poor extraction efficiency and low recovery.
-
Amphoteric Nature: Tetracyclines have multiple ionizable groups, making their solubility and retention behavior highly dependent on pH. Optimizing pH is a delicate balance between ensuring analyte stability and achieving efficient extraction.
Q3: What are the key regulatory limits I should be aware of?
A3: Maximum Residue Limits (MRLs) for tetracyclines in foodstuffs of animal origin are established by regulatory agencies worldwide. For example, the European Union specifies MRLs for the sum of parent tetracyclines and their 4-epimers in various tissues and products.[3][7] It is crucial to consult the latest regulations from the relevant authorities (e.g., European Commission Regulation (EU) No 37/2010, FDA guidelines) for the specific matrix and region of interest.[3][5]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured to provide direct answers to the most common problems encountered during the extraction of ECTC.
Problem: Low or Inconsistent Analyte Recovery
Q: My recovery of ECTC is consistently below 70%. What are the likely causes and how can I improve it?
A: Low recovery is a multifaceted issue often linked to inefficient initial extraction, analyte loss during cleanup, or instability.
-
Cause 1: Inefficient Initial Extraction (Chelation & Protein Binding). Tetracyclines bind strongly to proteins and form chelates with metal ions in the matrix.
-
Solution: Use a Chelating Acidic Buffer. The initial extraction solvent should be designed to break these interactions. An EDTA-McIlvaine buffer or an oxalic acid-based buffer is highly effective.[8][9] The EDTA or oxalate acts as a strong chelating agent, sequestering the metal ions and releasing the tetracycline molecules. The acidic pH (typically pH 2.5-4.0) helps to denature proteins and keep the tetracyclines in a stable, protonated state.
-
-
Cause 2: Analyte Loss During Solid-Phase Extraction (SPE). Improper SPE cartridge selection, conditioning, or elution can lead to significant analyte loss.
-
Solution: Optimize Your SPE Protocol.
-
Sorbent Choice: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are generally recommended for their high capacity and stability across a wide pH range.[10][11]
-
pH Adjustment: Ensure the pH of the sample load solution is acidic (around pH 3-4) to promote retention of the protonated tetracycline on the reversed-phase sorbent.
-
Washing Step: A wash step with a weak organic solvent (e.g., 5% methanol in water) can remove polar interferences without prematurely eluting the ECTC.[10]
-
Elution Solvent: A strong organic solvent like methanol or acetonitrile is typically used for elution.[10] Some methods use acidified methanol to ensure the analyte remains protonated and elutes efficiently.
-
-
-
Cause 3: Analyte Instability (Epimerization). If the extraction conditions are not carefully controlled, CTC can convert to ECTC, leading to an inaccurate quantification of the individual epimers.
-
Solution: Control pH and Temperature. Maintain acidic conditions (pH < 4) throughout the extraction process to minimize epimerization.[6][12] Avoid high temperatures; if an evaporation step is necessary, use a gentle stream of nitrogen at a moderate temperature (e.g., < 40°C).[9] Some studies suggest that using trichloroacetic acid (TCA) for protein precipitation can also help stabilize tetracyclines against epimerization.[13][14]
-
Problem: High Matrix Effects & Interferences in LC-MS/MS
Q: I'm observing significant ion suppression or enhancement in my LC-MS/MS data. How can I mitigate these matrix effects?
A: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[15]
-
Cause 1: Co-eluting Matrix Components. Phospholipids, salts, and other small molecules from the sample can suppress or enhance the ECTC signal.[15]
-
Solution 1: Improve Chromatographic Separation. Optimize your HPLC/UPLC method to separate ECTC from the bulk of the matrix components. Using a core-shell column can provide higher efficiency and better resolution. Adjusting the mobile phase gradient and organic solvent composition can also improve separation.
-
Solution 2: Enhance Sample Cleanup. Incorporate a more rigorous cleanup step. If using SPE, ensure the wash step is effective. For particularly complex matrices, a liquid-liquid extraction (LLE) prior to SPE may be beneficial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out extraction followed by dispersive SPE (dSPE), is another powerful technique for cleanup in food matrices.[16][17][18]
-
Solution 3: Use a Matrix-Matched Calibration Curve. Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of the analyte).[19] This helps to compensate for systematic matrix effects, as the standards and the samples will experience similar levels of ion suppression or enhancement.[19]
-
Solution 4: Employ an Isotope-Labeled Internal Standard. The ideal solution is to use a stable isotope-labeled (SIL) internal standard for ECTC (e.g., ¹³C₃-ECTC). The SIL internal standard will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction for signal variability.
-
Section 3: Optimized Extraction Protocol - ECTC from Animal Tissue
This section provides a robust, step-by-step protocol for the extraction of this compound and its parent compound from animal tissue, such as muscle or kidney. This method is based on widely accepted principles and combines chelation, protein precipitation, and solid-phase extraction.
3.1. Materials & Reagents
-
Extraction Buffer: 0.1 M EDTA-McIlvaine Buffer (pH 4.0)
-
Protein Precipitation Agent: Acetonitrile (ACN), LC-MS grade
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 60 mg, 3 cc)
-
SPE Conditioning Solvents: Methanol (MeOH), HPLC grade; Deionized Water
-
SPE Wash Solvent: 5% Methanol in Deionized Water
-
SPE Elution Solvent: Methanol, LC-MS grade
-
Reconstitution Solvent: 10:90 (v/v) Methanol:Water with 0.1% Formic Acid
3.2. Step-by-Step Methodology
-
Sample Homogenization:
-
Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add an internal standard if available.
-
-
Initial Extraction:
-
Add 8 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Add 16 mL of acetonitrile.
-
Vortex vigorously for 3 minutes. This step simultaneously extracts the analyte and precipitates proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of MeOH followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Decant the supernatant from the centrifugation step and load it onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% MeOH in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes from the cartridge with 4 mL of MeOH into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
3.3. Method Performance & Validation
Method validation should be performed according to established guidelines such as those from the FDA or ICH.[20][21][22] Key parameters to assess include:
-
Recovery: Typically expected to be within 70-120%.[19]
-
Precision (RSD%): Intra-day and inter-day precision should ideally be <15%.[19]
-
Linearity (r²): A correlation coefficient of >0.99 is desirable for the calibration curve.
-
Limit of Quantification (LOQ): Must be below the regulatory MRLs.
-
Matrix Effect: Should be assessed to ensure it is controlled and compensated for.[19]
Section 4: Data & Workflow Visualizations
Physicochemical Properties of Chlortetracycline & this compound
| Property | Chlortetracycline (CTC) | This compound (ECTC) | Reference |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ | C₂₂H₂₃ClN₂O₈ | [23] |
| Molecular Weight | 478.88 g/mol | 478.88 g/mol | [23] |
| Key Difference | (4S)-configuration | (4R)-configuration | [24] |
| Stability | Susceptible to epimerization at C4, especially in neutral to basic pH | More stable form in equilibrium under certain pH conditions | [2] |
| Solubility | Soluble in acidic solutions and organic solvents like methanol | Similar solubility profile to CTC | [25] |
Troubleshooting Decision Tree for Low ECTC Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
Optimized SPE Workflow Diagram
Caption: Step-by-step workflow for SPE-based extraction of ECTC from tissue.
Section 5: References
-
Simultaneous Determination of Tetracycline Antibiotics in Beehives by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Prime Scholars.
-
Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method. National Institutes of Health (NIH).
-
Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI.
-
Safety data sheet - 4-epi-Chlortetracycline Hydrochloride. CPAChem.
-
Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys. PubMed.
-
Determination of tetracycline antibiotics in animal tissues of food-producing animals by high-performance liquid chromatography using solid-phase extraction. PubMed.
-
Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. MDPI.
-
Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Official Journal of the European Union.
-
Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals. ResearchGate.
-
This compound | C22H23ClN2O8. PubChem, National Institutes of Health.
-
Simultaneous Analysis of Chloramphenicol and Tetracycline Antibiotics in Food Samples Using the SCIEX TripleQuad™. SCIEX.
-
Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals. PubMed.
-
Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. ResearchGate.
-
Determination of Tetracycline, Oxytetracycline, Sulfadiazine, Norfloxacin, and Enrofloxacin in Swine Manure Using a Coupled Method of On-Line Solid-Phase Extraction with the UHPLC–DAD. MDPI.
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
An In-depth Technical Guide to the Discovery and History of Tetracycline Epimers. Benchchem.
-
Tetracyclines in Processed Animal Proteins: A Monitoring Study on Their Occurrence and Antimicrobial Activity. MDPI.
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Determination of Tetracycline Residues in Milk by High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences.
-
Commission Regulation (EU) No 37/2010 of 22 December 2009. Legislation.gov.uk.
-
4-epi-Chlortetracycline. Pharmaffiliates.
-
Epimerisation in Peptide Synthesis. MDPI.
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, National Institutes of Health.
-
Penicillin and tetracycline residues in selected fresh and UHT milk with different fat contents. CABI Digital Library.
-
High Throughput Analysis of Tetracycline (TCs) in Animal Tissue. AZoM.
-
COMMISSION IMPLEMENTING REGULATION (EU) 2018/470. Official Journal of the European Union.
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin (Text with EEA relevance) [legislation.gov.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. faolex.fao.org [faolex.fao.org]
- 8. Determination of tetracycline antibiotics in animal tissues of food-producing animals by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
- 19. primescholars.com [primescholars.com]
- 20. hhs.gov [hhs.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. ijcmas.com [ijcmas.com]
- 23. This compound | C22H23ClN2O8 | CID 54678407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. fr.cpachem.com [fr.cpachem.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Epichlortetracycline in Accordance with ICH Guidelines
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Epichlortetracycline (4-epi-CTC), a critical degradation product and epimer of the antibiotic Chlortetracycline (CTC).[1] Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is paramount for ensuring the method's suitability for its intended purpose in a regulated pharmaceutical environment.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of chlortetracycline-based products.
The Significance of this compound Quantification
Chlortetracycline, a member of the tetracycline class of antibiotics, is susceptible to epimerization at the C4 position, particularly in acidic to neutral pH ranges.[6] This reversible reaction leads to the formation of this compound, a diastereomer with significantly reduced antibacterial activity. As such, 4-epi-CTC is considered a critical impurity that must be monitored and controlled to ensure the efficacy and safety of the final drug product. Regulatory bodies worldwide mandate the use of validated stability-indicating analytical methods to accurately quantify such impurities.
The ICH Framework for Analytical Method Validation
The validation of an analytical procedure is a critical process in drug development and manufacturing, demonstrating that the method is suitable for its intended use.[2][5] The ICH Q2(R1) guideline provides a comprehensive framework for this process. For impurity testing, the key validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Comparative Analysis of HPLC Method Validation Parameters
This section details the experimental protocols and acceptance criteria for validating an HPLC method for this compound, presenting hypothetical data for a typical reversed-phase HPLC method.
Specificity (Forced Degradation Studies)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that the 4-epi-CTC peak is well-resolved from any degradation products formed under stress conditions.[7]
Experimental Protocol:
-
Prepare solutions of Chlortetracycline hydrochloride.
-
Subject the solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Assess the resolution between the 4-epi-CTC peak and any adjacent peaks.
Data Presentation:
| Stress Condition | Observation | Resolution (Rs) between 4-epi-CTC and nearest peak |
| Acid Hydrolysis | Significant degradation of CTC, formation of anhydro and epi-anhydro forms. | > 2.0 |
| Base Hydrolysis | Rapid degradation of CTC. | > 2.0 |
| Oxidation | Moderate degradation. | > 2.0 |
| Thermal | Minor degradation. | > 2.0 |
| Photolytic | Minor degradation. | > 2.0 |
Acceptance Criteria: The method is considered specific if the 4-epi-CTC peak is pure and well-resolved from all other peaks, with a resolution (Rs) of not less than 1.5.
Linearity and Range
Causality: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from the reporting level of the impurity to 120% of the specification limit.[3][4]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis.
Data Presentation:
| Parameter | Result |
| Range | 0.1 µg/mL - 10 µg/mL |
| Regression Equation | y = 54321x + 123 |
| Correlation Coefficient (r²) | 0.9995 |
| y-intercept | 123 |
Acceptance Criteria: A correlation coefficient (r²) of not less than 0.99 is typically required.[8]
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] For impurity analysis, it is often determined by the recovery of a known amount of impurity spiked into a sample matrix.
Experimental Protocol:
-
Prepare a sample solution of Chlortetracycline.
-
Spike the sample solution with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 1.0 | 0.99, 1.01, 0.98 | 99.0, 101.0, 98.0 | 99.3 |
| 100% | 2.0 | 2.02, 1.99, 2.01 | 101.0, 99.5, 100.5 | 100.3 |
| 150% | 3.0 | 2.98, 3.03, 2.99 | 99.3, 101.0, 99.7 | 100.0 |
Acceptance Criteria: The mean percentage recovery should be within a pre-defined range, typically 80-120% for impurity analysis.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments.
Data Presentation:
| Precision Level | Parameter | Result |
| Repeatability | % RSD (n=6) | 0.8% |
| Intermediate Precision | % RSD (n=6, different day) | 1.2% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be within an acceptable limit, typically not more than 15% for impurity analysis at the limit of quantitation. A common acceptance criterion for precision is a %RSD of ≤ 2%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Data Presentation:
| Parameter | Result |
| LOD | 0.03 µg/mL (S/N > 3) |
| LOQ | 0.1 µg/mL (S/N > 10) |
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Wavelength (e.g., ± 2 nm).
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Data Presentation:
| Parameter Varied | Impact on Resolution (Rs) | Impact on Tailing Factor |
| Flow Rate +0.1 mL/min | No significant change | No significant change |
| Column Temp +2°C | No significant change | No significant change |
| Mobile Phase +2% Acetonitrile | Minor decrease in retention time, Rs remains > 2.0 | No significant change |
| Wavelength +2 nm | No significant change in peak area | N/A |
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
Alternative Methodologies: A Comparative Overview
While reversed-phase HPLC is the most common technique for analyzing tetracycline and its impurities, other methods exist.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective and high-throughput alternative for screening purposes.[10] However, it generally offers lower resolution and sensitivity compared to HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity, making it suitable for trace-level impurity analysis and structural elucidation. However, the instrumentation is more complex and expensive.
Conclusion
The validation of an HPLC method for the determination of this compound according to ICH Q2(R1) guidelines is a rigorous but essential process to ensure the quality and stability of Chlortetracycline drug products. A well-validated, stability-indicating HPLC method provides confidence in the data generated for batch release and stability studies. The choice of analytical methodology should be based on the specific requirements of the analysis, with reversed-phase HPLC offering a robust and reliable approach for routine quality control.
References
- Vertex AI Search. (2014). Development and validation of an HPLC method for tetracycline-related USP monographs.
- CORE. (2014). HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Epioxytetracycline in Accordance with ICH Guidelines.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Vertex AI Search. (2025). Development and validation of an HPLC method for tetracycline-related USP monographs.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- PubMed Central. (2024). Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms.
- Journal of the American Chemical Society. (n.d.). Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-epi-Tetracyclines.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Institutes of Health. (n.d.). This compound.
- LGC Standards. (n.d.). This compound hydrochloride.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water.
- ResearchGate. (2025). HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph.
- CORE. (n.d.). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Structures of (A) tetracycline, (B) 4-epitetracycline, (C)....
- Pharmaceutical Sciences. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bul.
- PubMed. (n.d.). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water.
- Biosynth. (n.d.). This compound hydrochloride.
- Pharmaffiliates. (n.d.). 4-epi-Chlortetracycline.
- Journal of Young Pharmacists. (n.d.). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa.
- ICH. (n.d.). Quality Guidelines.
Sources
- 1. Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 4-Epichlortetracycline Analytical Methods
Introduction: The Criticality of Epimer Control
In the quality control of chlortetracycline (CTC)-based pharmaceuticals, the accurate quantification of its C4-epimer, 4-epichlortetracycline (4-epi-CTC), is not merely a procedural formality but a cornerstone of ensuring product safety and efficacy. 4-epi-CTC, formed under acidic conditions, exhibits significantly reduced antibacterial activity and presents a different toxicological profile.[1] Therefore, regulatory bodies mandate strict limits on this impurity. The inherent challenge lies in the reversible equilibrium between CTC and 4-epi-CTC, which can complicate analysis and lead to erroneous results if not properly controlled.[2]
This guide provides a comprehensive comparison of the two primary analytical techniques employed for this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, present detailed protocols, and outline a robust cross-validation workflow to ensure consistency and accuracy across different analytical platforms. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The Analytical Challenge: Understanding and Controlling Epimerization
The tetracycline molecular structure is prone to isomerization, particularly at the C4 position, in aqueous solutions with a pH between 2 and 6.[2] This epimerization is a dynamic process, meaning that the ratio of CTC to 4-epi-CTC can change during sample preparation and analysis. This phenomenon makes the development of a stability-indicating method paramount.
The core of the challenge is that 4-epi-CTC is an isobaric impurity—it has the exact same mass as the parent CTC molecule.[2] This renders mass spectrometry alone incapable of distinguishing between the two without prior chromatographic separation. Consequently, the success of any analytical method hinges on the quality and robustness of the chromatographic separation.
Key factors to control during method development and execution include:
-
pH: Maintaining a consistent and optimized pH in all solutions (diluents, mobile phases) is critical to minimize on-the-fly epimerization.
-
Temperature: Elevated temperatures can accelerate the conversion between epimers.[2] Analyses should be conducted at controlled ambient temperatures.
-
Chelation: Tetracyclines are known to chelate with metal ions, which can lead to poor peak shape and inconsistent results. The use of chelating agents like oxalic acid or EDTA in the mobile phase or sample diluent is a common and effective strategy to mitigate this issue.[3][4]
Methodology Deep Dive: A Comparative Analysis
The two most prevalent techniques for the analysis of CTC and its epimer are HPLC-UV, favored for its robustness in routine quality control, and LC-MS/MS, valued for its superior sensitivity and specificity, especially in complex matrices or for confirmatory analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical QC labs. Its principle is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. Separation of CTC and 4-epi-CTC is typically achieved on a reversed-phase column (e.g., C8 or C18), where the two compounds exhibit slightly different retention times due to their stereochemical differences.[3][5]
-
Causality of Component Selection:
-
Stationary Phase: A C8 column is often chosen as it can provide sufficient hydrophobicity to retain the tetracyclines while allowing for elution under reasonable mobile phase conditions.[3] Phenyl columns have also been used successfully, offering alternative selectivity.[6]
-
Mobile Phase: An acidic mobile phase (e.g., pH 2.2-3.0) is required to ensure the analytes are in a consistent, protonated state and to achieve separation. A typical mobile phase consists of an aqueous buffer (often containing oxalic acid) and organic modifiers like acetonitrile and/or methanol.[3][5] The oxalic acid serves the dual purpose of controlling pH and acting as a chelating agent to prevent peak tailing.
-
Detection: Detection is commonly performed at a wavelength of 365 nm, where chlortetracycline has significant absorbance.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer. This technique is considered the gold standard for confirmation and trace-level quantification.[7]
-
Causality of Component Selection:
-
Chromatography: The HPLC front-end is similar to that used for UV detection. The primary goal remains the baseline separation of CTC and 4-epi-CTC.[2][8]
-
Ionization: Tetracyclines are readily ionized using positive-mode electrospray ionization (ESI+), as their structures contain multiple ionizable hydroxyl groups.[4][7] Adding a small amount of formic acid to the mobile phase aids in protonation and enhances the signal.[7][8]
-
Detection (MRM): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]+) for CTC/4-epi-CTC is selected in the first quadrupole, fragmented in the second, and specific product ions are monitored in the third. This process provides exceptional selectivity, filtering out matrix interferences and confirming the identity of the analyte.[7]
-
Head-to-Head Comparison: Performance Characteristics
A method is only reliable if its performance is well-characterized. The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10] The following table summarizes typical performance data for the two methods, synthesized from published literature.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & Insights |
| Specificity / Selectivity | Good. Resolution > 2.0 between CTC and 4-epi-CTC is achievable and considered acceptable.[1] | Excellent. Unambiguous identification based on specific MRM transitions. | LC-MS/MS excels in complex matrices where co-eluting impurities might interfere with UV detection. |
| LOD / LOQ | Typically in the µg/mL range.[5] | Typically in the ng/mL or even pg/mL range.[8][11] | LC-MS/MS is orders of magnitude more sensitive, making it suitable for residue analysis or low-level impurity quantification. |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over their respective working ranges. |
| Accuracy (% Recovery) | 90-110% | 95-105%[11] | Both methods provide high accuracy. The superior selectivity of LC-MS/MS can sometimes lead to more accurate results by eliminating interferences. |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[11] | Both methods are highly precise. HPLC-UV often shows slightly better precision due to the simpler instrumentation. |
| Robustness | High. Less sensitive to minor variations in mobile phase composition. | Moderate. Highly dependent on instrument tuning and susceptible to matrix effects (ion suppression/enhancement). | HPLC-UV is generally considered more rugged for routine deployment in a QC environment. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate. | Higher initial and operational cost. Requires specialized expertise. | The choice is often dictated by application needs versus budget and available expertise. |
The Cross-Validation Protocol: Ensuring Method Concordance
Cross-validation is essential when two different methods are used to measure the same analyte, for instance, when transferring a method from an R&D lab (often using LC-MS/MS) to a QC lab (using HPLC-UV). The objective is to demonstrate that both procedures provide equivalent results.[10]
The workflow below outlines a systematic approach to cross-validating an HPLC-UV method against a validated LC-MS/MS reference method.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols are illustrative and should be fully validated by the user for their specific product and instrumentation.
Protocol 1: HPLC-UV Method
This method is adapted from established procedures for analyzing CTC and its epimer in pharmaceutical and biological matrices.[3]
-
Chromatographic Conditions:
-
Column: C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:0.01 M Aqueous Oxalic Acid (15:15:70, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm
-
Injection Volume: 20 µL
-
-
Standard Preparation:
-
Prepare a stock solution of Chlortetracycline HCl and this compound reference standards in methanol.[12]
-
Serially dilute with the mobile phase to create a calibration curve (e.g., 0.1 - 10 µg/mL).
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration and transfer to a volumetric flask.
-
Add diluent (e.g., 0.1 M oxalic buffer), sonicate to dissolve, and dilute to volume.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
System Suitability:
Protocol 2: LC-MS/MS Confirmatory Method
This protocol is designed for high-sensitivity confirmation and is based on common practices in the field.[8][11]
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions (illustrative):
-
CTC/4-epi-CTC: Precursor Ion (Q1): m/z 479.1 → Product Ions (Q3): m/z 462.1 (Quantifier), m/z 444.1 (Qualifier)
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for the specific instrument used.
-
-
Sample and Standard Preparation:
-
Follow the same procedures as for the HPLC-UV method, but dilute to a much lower concentration range appropriate for the sensitivity of the instrument (e.g., 1 - 100 ng/mL).
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice of method is dictated by the specific analytical objective.
-
HPLC-UV is robust, cost-effective, and ideally suited for routine quality control environments where the primary goal is to ensure product specifications are met. Its operational simplicity makes it easy to implement and maintain.
-
LC-MS/MS offers unparalleled sensitivity and selectivity. It should be the method of choice for confirmatory testing, analysis of trace levels in complex matrices (e.g., biological fluids, environmental samples), and as a reference method during the cross-validation of other techniques.
A rigorous cross-validation program is not just a regulatory requirement; it is a scientific necessity. By demonstrating the statistical equivalence of results between a routine QC method and a high-specificity reference method, organizations can build a self-validating system that ensures data integrity and, ultimately, patient safety.
References
- Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry. (2023). PubMed.
- High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Tetracycline and its C4-Epimer. (n.d.). Benchchem.
- Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys. (n.d.). PubMed.
- Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. (n.d.). FDA.
- A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. (2010). ResearchGate.
- New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl. (n.d.). Fisher Scientific.
- A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed. (2016). NIH.
- Simultaneous separation of 12 different classes of antibiotics under the condition of complete protonation by capillary electrophoresis-coupled contactless conductivity detection. (2021). RSC Publishing.
- Liquid chromatography-Tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples. (2012). ResearchGate.
- Simultaneous Determination of Tetracycline Antibiotics in Beehives by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. (n.d.). Prime Scholars.
- Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). (n.d.). Japanese Ministry of Health, Labour and Welfare.
- Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography. (1981). PubMed.
- Separation of tetracyclines by high-performance capillary electrophoresis and capillary electrochromatography. (1995). PubMed.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys. (2007). ResearchGate.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- Capillary Electrophoresis of Some Tetracycline Antibiotics Coupled With Reductive Fast Cyclic Voltammetric Detection. (1996). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA.
- Simultaneous separation of 12 different classes of antibiotics under the condition of complete protonation by capillary electrophoresis-coupled contactless conductivity detection. (2021). Analytical Methods (RSC Publishing).
- A Critical Review of Properties and Analytical Methods for the Determination of Oxytetracyline in Biological and Pharmaceutical. (2016). Critical Reviews in Analytical Chemistry.
- ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma.
- Trace Determination of Tetracyclines in Water Samples by Capillary Zone Electrophoresis Combining Off-Line and On-Line Sample Preconcentration. (2016). PubMed.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Stability of Chlortetracycline and its C4 Epimer, 4-Epichlortetracycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlortetracycline (CTC), a broad-spectrum antibiotic isolated from Streptomyces aureofaciens, has long been a cornerstone in both veterinary and human medicine.[1] Its efficacy, however, is intrinsically linked to its chemical stability. A primary degradation pathway for chlortetracycline is the reversible epimerization at the C4 position of its dimethylamino group, leading to the formation of 4-Epichlortetracycline (4-epi-CTC).[2][3] This structural isomer is reported to have significantly reduced antibacterial activity.[] For researchers and formulation scientists, understanding the relative stability of the active parent drug and its less active epimer is critical for developing robust formulations, defining appropriate storage conditions, and ensuring therapeutic efficacy.
This guide provides an in-depth comparison of the stability profiles of chlortetracycline and this compound, supported by available experimental data and detailed methodologies for stability assessment.
Chemical Structures and Properties
Chlortetracycline and this compound share the same molecular formula (C₂₂H₂₃ClN₂O₈) and molecular weight (478.9 g/mol ).[1][5] The key difference lies in the stereochemistry at the C4 carbon atom, as depicted below. This seemingly minor change in the spatial arrangement of the dimethylamino group has a significant impact on the molecule's biological activity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
| Chlortetracycline (CTC) | C₂₂H₂₃ClN₂O₈ | 478.9 g/mol | Dimethylamino group at C4 in the natural configuration |
| This compound (4-epi-CTC) | C₂₂H₂₃ClN₂O₈ | 478.9 g/mol | Dimethylamino group at C4 in the epimerized configuration |
The Epimerization Equilibrium
The interconversion between chlortetracycline and this compound is a reversible, first-order kinetic process.[3] This equilibrium is influenced by several factors, most notably pH and temperature. Under weakly acidic conditions (pH 2-6), the rate of epimerization is accelerated.[3] This dynamic equilibrium means that a pure sample of chlortetracycline in solution will, over time, form this compound until a state of equilibrium is reached. Conversely, a pure sample of this compound will convert back to chlortetracycline under the same conditions.
Caption: Reversible epimerization between Chlortetracycline and this compound.
Comparative Stability Under Various Conditions
Comprehensive studies directly comparing the stability of chlortetracycline and this compound under forced degradation conditions are limited. However, research into the environmental stability of chlortetracycline and its degradation products provides valuable insights into their relative persistence.
A key study evaluated the chemical stability of both compounds in aqueous solutions under varying conditions of pH, temperature, and light exposure. The findings are summarized below.
Influence of pH and Temperature:
Both chlortetracycline and this compound are generally more stable in acidic conditions (pH 3-4) compared to neutral or alkaline conditions (pH > 5). Increased temperature accelerates the degradation of both compounds. Notably, chlortetracycline's stability is significantly compromised at elevated temperatures (e.g., 35°C), showing marked degradation.[5][6]
Photostability:
Photolysis has been identified as a significant factor in the degradation of both chlortetracycline and this compound. Their stability is generally dependent on light exposure, indicating that protection from light is crucial for storage.
Influence of Matrix:
The chemical environment plays a crucial role in the stability of these compounds. For instance, the presence of metal ions, such as calcium and magnesium found in hard water, can significantly impact the degradation rates. Chlortetracycline has been shown to be less stable in hard water compared to reagent water, a factor attributed to chelation with these metal ions.[5][6]
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to accurately quantify both chlortetracycline and this compound in the presence of each other and other potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Proposed Stability-Indicating HPLC Method
This protocol is a composite based on several published methods and is designed to serve as a starting point for a comprehensive stability study.
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV or diode-array detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase A: 0.01 M Oxalic Acid in water.
-
Mobile Phase B: Acetonitrile and Methanol (e.g., in a 1:1 ratio).
-
Gradient Elution: A gradient program should be developed to ensure the separation of chlortetracycline, this compound, and other potential degradants like anhydrochlortetracycline and isochlortetracycline. A starting point could be a linear gradient from 15% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 365 nm.[7]
-
Column Temperature: Ambient or controlled at 25-30°C.
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of certified reference standards of chlortetracycline and this compound in a suitable solvent like methanol or a mixture of the mobile phase.
-
Sample Solutions: For forced degradation studies, subject a solution of chlortetracycline to the stress conditions. At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
3. Forced Degradation Study Protocol:
To perform a head-to-head comparison, both chlortetracycline and this compound should be subjected to the following stress conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for various time points.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Store solid samples and solutions at 60°C.
-
Photodegradation: Expose solutions to UV light (e.g., 254 nm) and visible light.
At each time point, samples should be analyzed by the developed HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
Caption: Workflow for a comparative forced degradation study.
Conclusion and Recommendations
The stability of chlortetracycline is a critical parameter that directly influences its therapeutic efficacy. Its propensity to undergo reversible epimerization to the less active this compound necessitates careful consideration during all stages of drug development and use.
Key Takeaways:
-
Chlortetracycline is inherently less stable than many other tetracyclines , with temperature and the presence of metal ions being significant contributors to its degradation.[5][6]
-
The epimerization to this compound is a primary degradation pathway that is favored under weakly acidic conditions. This equilibrium is a crucial factor in the overall stability profile.
-
Both chlortetracycline and this compound are susceptible to degradation by hydrolysis, oxidation, and photolysis.
-
A validated, stability-indicating HPLC method is paramount for the accurate assessment of the stability of chlortetracycline and for quantifying the formation of this compound and other degradation products.
For drug development professionals, it is imperative to conduct comprehensive forced degradation studies to fully elucidate the comparative stability of chlortetracycline and this compound under various stress conditions. The resulting data will be instrumental in developing stable formulations, establishing appropriate storage and handling procedures, and ultimately ensuring the quality and efficacy of the final drug product.
References
-
Olumee-Shabon, Z., & Knutson, S. (2025). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine. American Journal of Veterinary Research. [Link]
-
Olumee-Shabon, Z., & Knutson, S. (2025). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine. PubMed. [Link]
-
PubChem. (n.d.). Chlortetracycline. National Center for Biotechnology Information. Retrieved from [Link]
- Søeborg, T., Ingerslev, F., & Halling-Sørensen, B. (2004).
- Lin, Z., Zhen, Z., Luo, S., Ren, L., Chen, Y., Wu, W., Zhang, W., Liang, Y. Q., Song, Z., Li, Y., & Zhang, D. (2022).
- Pan, X., Lin, D., Zheng, X., & Zhang, J. (2011). Oxidative degradation kinetics and products of chlortetracycline by manganese dioxide.
- Butterfield, A. G., Hughes, D. W., Wilson, W. L., & Pound, N. J. (1975). Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 64(2), 316-320.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Remmers, E. G., Sieger, G. M., & Doerschuk, A. P. (1963). Some Observations on the Kinetics of the C∙4 Epimerization of Tetracycline. Journal of Pharmaceutical Sciences, 52(8), 752-756.
- Chen, J., He, L., Liu, Y., & Li, J. (2007). Simultaneous determination of tetracycline, oxytetracycline, and 4-epitetracycline in milk by high-performance liquid chromatography. Food Chemistry, 105(3), 1297-1301.
- Niazi, A., Ghasemi, J., & Yazdanipour, Z. (2007). A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. Journal of the Iranian Chemical Society, 4(3), 333-339.
- Loftin, K. A., Henne, J. D., O'Connor, S. M., & Meyer, M. T. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality, 37(2), 378-386.
- Sokoloski, T. D., Mitscher, L. A., Yuen, P. H., Juvarkar, J. V., & Hoener, B. A. (1977). Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution. Journal of Pharmaceutical Sciences, 66(9), 1329-1331.
- Lee, C., Ju, M., Lee, J., Kim, S., & Kim, J. Y. (2022). Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics in Swine Manure and its Anaerobic Digestate.
- Poplawska, M., Pogorzelska, A., & Mitrowska, K. (2015). Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- Lee, C., & Kim, J. Y. (2020). Fate of chlortetracycline antibiotics during anaerobic degradation of cattle manure.
- Liu, Y., He, X., Wang, Y., Fu, Y., & Dionysiou, D. D. (2018).
- Wen, N., Li, S. X., Wang, L., & Lv, Y. G. (2021). Study on photodegradation of chlortetracycline hydrochloride by composite. In Advances in Materials Science and Engineering. CRC Press.
- Liu, Y., Wang, C., Li, C., Wang, Y., & Xian, G. (2023). Photocatalytic Degradation of Antibiotic Drugs by BiVO4 Nanocomposites.
-
Wikipedia. (n.d.). Doxycycline. Retrieved from [Link]
- Chen, J., Wei, Z., Chen, J., Xu, X., Weng, S., & Su, J. (2019). High Temperatures Can Effectively Degrade Residual Tetracyclines in Chicken Manure Through Composting.
- Cui, J., Li, J., Adams, E., & Van Schepdael, A. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Talanta, 254, 124201.
- Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 10, No. 1, pp. 1-32). Taylor & Francis.
Sources
- 1. Fate of chlortetracycline antibiotics during anaerobic degradation of cattle manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Relative Response Factor Determination for 4-Epichlortetracycline: A Comparative Technical Guide
Executive Summary
In the rigorous quality control of Chlortetracycline (CTC), the quantification of its primary degradation product, 4-Epichlortetracycline (4-Epi-CTC) , is a critical safety and stability metric. Designated as Impurity A in the European Pharmacopoeia (EP), 4-Epi-CTC forms via reversible epimerization at the C4 position under acidic conditions.
While often assumed to have a Relative Response Factor (RRF) of 1.0 due to structural similarity, subtle shifts in UV absorption maxima can lead to quantification errors of 5–15% if the RRF is not experimentally determined. This guide compares the industry-standard "Slope-Based" determination method against alternative approaches, providing a self-validating protocol to establish accurate RRF values in your specific chromatographic system.
Technical Background: The Chemistry of Epimerization
Understanding the structural relationship between the API and the impurity is prerequisite to selecting the right detection method.
-
The Mechanism: Chlortetracycline undergoes reversible epimerization at the C4 carbon. The dimethylamino group flips orientation, altering the molecule's 3D conformation but retaining the primary chromophore system.
-
Spectral Implications: Because the conjugated double bond system (the chromophore) remains largely intact, the UV spectra of CTC and 4-Epi-CTC are highly similar. However, the conformational change can induce a slight hypsochromic or bathochromic shift, typically affecting the extinction coefficient (
) at the detection wavelength (e.g., 280 nm or 365 nm). -
Toxicity Distinction: It is vital to distinguish This compound (Impurity A, lower antibiotic activity) from 4-Epianhydrochlortetracycline (a dehydration product). The latter is associated with severe nephrotoxicity (Fanconi-like syndrome). Accurate RRF determination ensures these species are not co-eluted or misquantified.
Visualization: Epimerization Pathway
The following diagram illustrates the relationship between the parent compound and its degradants.
Caption: Figure 1. Degradation pathways of Chlortetracycline showing the reversible formation of this compound (Impurity A).
Comparative Analysis of RRF Determination Methods
We objectively compare three methodologies for determining the RRF. The Slope Method is the regulatory "Gold Standard," while others serve specific screening or resource-limited scenarios.
| Feature | Method A: Slope-Based (Gold Standard) | Method B: Single-Point Calibration | Method C: NMR-Correlated (Orthogonal) |
| Principle | Ratio of linear regression slopes from multi-level calibration curves. | Ratio of responses at a single concentration level.[1] | qNMR determines absolute purity; HPLC response is correlated. |
| Accuracy | High. Eliminates intercept bias and concentration-dependent errors. | Moderate. Susceptible to preparation errors and detector non-linearity. | Very High. Independent of reference standard purity claims. |
| Resource Load | High. Requires isolated standard of 4-Epi-CTC. | Low. Faster, but less robust. | Very High. Requires NMR instrumentation. |
| Regulatory Acceptance | Preferred for ICH Q3B/USP/EP validation. | Acceptable for early development/screening. | Excellent for primary standard characterization. |
| Self-Validation | Linearity ( | None. | Cross-verification between nuclei ( |
Expert Insight: Why Method A Wins
While Method B is faster, it assumes the detector response is perfectly linear through zero. For tetracyclines, which can chelate metals in the HPLC system causing peak tailing, this assumption often fails. Method A (Slope-Based) is the only robust choice for late-stage development and release testing.
Experimental Protocol: The Slope-Based Method
This protocol is designed to be self-validating . If the linearity criteria are not met, the RRF result is invalid.
Reagents and Equipment[4][5][6]
-
Standards: Chlortetracycline HCl Reference Standard (API) and this compound HCl (Impurity Standard).
-
HPLC System: C18 Column (e.g., 4.6 x 250 mm, 5 µm), capable of maintaining 35°C.
-
Detector: UV/DAD at 280 nm (standard) or 365 nm.
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions Prepare duplicate stock solutions of both the API and the Impurity at ~0.5 mg/mL in the mobile phase.
-
Validation Check: Compare the UV spectra of both stocks. They should overlap significantly but may show intensity differences.
Step 2: Linearity Solution Generation Prepare a series of 5-7 concentrations for both compounds.
-
Range: From Limit of Quantitation (LOQ) up to 120% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).
-
Crucial: Ensure the concentration range for the impurity overlaps with the expected response range of the API.
Step 3: HPLC Analysis Inject each solution in triplicate.
-
System Suitability: Resolution (
) between CTC and 4-Epi-CTC must be > 1.5. Tailing factor ( ) must be < 1.5 (tetracyclines are prone to tailing).
Step 4: Calculation
Plot Peak Area (y-axis) vs. Concentration (x-axis) for both compounds. Determine the slope (
Acceptance Criteria (Self-Validation)
-
Linearity: Correlation coefficient (
) for both curves must be . -
Y-Intercept: The y-intercept bias must be
of the response at the 100% level. -
** Precision:** %RSD of triplicate injections
.
Data Presentation & Impact Analysis
The following table simulates how using an incorrect RRF affects the reported impurity result.
Table 1: Impact of RRF on Reported Impurity Level (Simulated Data) Scenario: An HPLC peak area of 50,000 is observed for 4-Epi-CTC.
| Method / Assumption | Assumed/Calc. RRF | Calculated Concentration (µg/mL) | Reported % Impurity | Error vs. True Value |
| Assumption (Uncorrected) | 1.00 | 5.00 | 0.50% | -9.1% |
| Literature Value (Hypothetical) | 1.05 | 4.76 | 0.48% | -13.4% |
| Experimental Method A (True) | 1.10 | 4.55 | 0.45% | Reference |
Note: In this example, the impurity has a higher response than the API (Slope > API). Assuming RRF=1.0 leads to overestimation of the impurity mass if the response is actually lower, or underestimation if response is higher. Here, RRF 1.10 means the impurity responds 10% more strongly; thus, the area represents less mass than the API.
Workflow Visualization
This diagram guides the analyst through the decision-making process for RRF determination.
Caption: Figure 2. Decision matrix for selecting and validating the RRF determination methodology.
References
-
European Pharmacopoeia (Ph.[3][1][4] Eur.) . Chlortetracycline Hydrochloride Monograph 0173. European Directorate for the Quality of Medicines (EDQM).
-
International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. ICH Guidelines.
-
United States Pharmacopeia (USP) . General Chapter <226> Impurities in Tetracyclines. USP-NF.
-
Naidong, W. (2003). Bioanalytical liquid chromatography–tandem mass spectrometry methods on underivatized silica columns with aqueous/organic mobile phases. Journal of Chromatography B.
-
Separation Science . Relative Response Factor: Accurate Quantification in Chromatography.
Sources
Comparative Analysis: UV vs. MS Detection for 4-Epichlortetracycline
Executive Summary
For researchers quantifying 4-Epichlortetracycline (4-EPI-CTC) , the choice between Ultraviolet (UV) detection and Mass Spectrometry (MS) is dictated by the limit of quantification (LOQ) required by the application.
-
HPLC-UV is the robust, cost-effective standard for pharmaceutical quality control (QC) and stability testing where concentrations are high (
g/mL range). -
LC-MS/MS is the mandatory gold standard for residue analysis in food safety and biological matrices, offering sensitivity in the ng/kg (ppt) range and definitive structural confirmation.
Scientific Foundation: The Epimerization Challenge
Before selecting a detection method, one must understand the analyte's behavior. This compound is not a static impurity; it is the C-4 epimer of Chlortetracycline (CTC).
-
Reversible Equilibrium: In aqueous solution, particularly at intermediate pH (2–6), CTC reversibly epimerizes to 4-EPI-CTC.
-
Regulatory Implications: Because the epimer retains some biological activity and converts back to the parent drug, regulatory bodies (e.g., EU, FDA) often define the Maximum Residue Limit (MRL) as the "Sum of parent drug and its 4-epimer."
-
Analytical Consequence: Your method must be capable of chromatographically separating these two species to quantify them individually, regardless of the detector used.
Technical Deep Dive: UV vs. MS
Mechanism of Detection[1]
| Feature | HPLC-UV (Diode Array) | LC-MS/MS (Triple Quadrupole) |
| Principle | Absorbs light at specific wavelengths due to the conjugated double bond system (chromophore). | Ionizes the molecule (ESI+) and filters ions based on Mass-to-Charge (m/z) ratio. |
| Specificity | Low. 4-EPI-CTC and CTC have nearly identical UV spectra. Identification relies solely on Retention Time ( | High. Uses Multiple Reaction Monitoring (MRM). Detects specific precursor |
| Primary Wavelength/Transition | Precursor: |
Performance Data Comparison
The following data represents typical performance metrics observed in validated studies (e.g., AOAC, FDA guidelines).
| Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ||
| Limit of Quantification (LOQ) | ||
| Linearity Range | ||
| Matrix Interference | High. Requires rigorous cleanup (SPE) to remove co-eluting UV-absorbing compounds. | Low to Moderate. "Matrix effects" (ion suppression) occur but are managed with internal standards. |
| Cost Per Sample | Low ($) | High ( |
Experimental Protocols
Protocol A: HPLC-UV (High Concentration/QC)
Best for: Purity testing of raw materials or stability studies.
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm
4.6 mm, 5 m). End-capped packing is essential. -
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic (approx. 75% A / 25% B) or shallow gradient.
-
Temperature:
C. -
Detection: 365 nm (Reference: 600 nm).
-
-
Procedure:
Protocol B: LC-MS/MS (Trace Residue Analysis)
Best for: Food safety (milk, meat) and pharmacokinetic studies.
System: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Note: Do not use non-volatile salts (phosphate, oxalic acid) from the UV method; they will clog the MS source.
-
-
Solvent B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.[3]
-
Source Temp:
C. -
Desolvation Temp:
C.
-
-
MRM Transitions (4-EPI-CTC):
-
Precursor:
-
Quantifier:
(Collision Energy: ~20-25 eV) -
Qualifier:
(Collision Energy: ~15-18 eV)
-
-
Procedure:
-
Extract sample using Na2EDTA-McIlvaine buffer (pH 4.0) to prevent chelation.
-
Clean up via HLB Solid Phase Extraction (SPE).
-
Inject 2-5
L. -
Quantify using Matrix-Matched Calibration curves to compensate for ion suppression.
-
Decision Workflow & Visualization
The following diagram illustrates the logical decision path for selecting the appropriate methodology based on sample type and required sensitivity.
Caption: Decision tree for selecting between UV and MS detection based on matrix complexity and sensitivity requirements.
References
-
European Medicines Agency (EMA). (1995). Chlortetracycline, oxytetracycline and tetracycline: Summary Report (MRL). Retrieved from
-
AOAC International. (2005). Official Method 995.09: Chlortetracycline, Oxytetracycline, and Tetracycline in Edible Animal Tissues. Liquid Chromatographic Method.[2][3][4][5][6][7][8]
-
Food and Drug Administration (FDA). (2018). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry.[4] Retrieved from
-
Castellari, M., et al. (2009).[1] "Comparison of a LC/MS method with a LC/UV method for the determination of tetracyclines." Farmacia Journal.
-
Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods: Tetracyclines. Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. fda.gov [fda.gov]
- 5. Dissipation of oxytetracycline, chlortetracycline, tetracycline and doxycycline using HPLC-UV and LC/MS/MS under aquatic semi-field microcosm conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. d-nb.info [d-nb.info]
Specific analytical methodologies for the separation and quantification of 4-Epichlortetracycline (4-Epi-CTC) in the presence of Chlortetracycline (CTC) and related impurities.
A Comparative Technical Guide for Method Development & Validation
The Specificity Challenge: C4-Epimerization Dynamics
In tetracycline analysis, specificity is not merely about peak separation; it is about arresting dynamic chemical equilibrium.[1] Chlortetracycline (CTC) contains a dimethylamino group at the C4 position.[1][2] Under aqueous conditions—particularly in the pH 2–6 range—CTC undergoes reversible epimerization to form this compound (4-Epi-CTC).[1]
This is a critical quality attribute (CQA) because 4-Epi-CTC exhibits significantly reduced antibiotic potency and is a precursor to further degradation products like 4-epianhydrotetracycline (toxic).[1]
The Analytical Problem:
-
Isobaric Interference: CTC and 4-Epi-CTC share the same molecular weight (
g/mol ).[1] Mass spectrometry alone cannot distinguish them without chromatographic resolution.[1] -
Chelation: The
-dicarbonyl system in tetracyclines chelates with residual silanols on silica-based columns, causing severe peak tailing that masks the epimer.[1] -
Equilibrium Shifts: Analytical conditions (sample preparation pH, temperature) can artificially induce epimerization during the analysis, leading to false OOS (Out of Specification) results.[1]
Epimerization & Degradation Pathway
The following diagram illustrates the structural relationship and degradation logic that the analytical method must resolve.
Figure 1: Degradation pathways of Chlortetracycline.[1] The method must resolve the reversible C4 epimer (Red) from the parent API (Blue) while preventing on-column degradation.
Method A: The "Modernized Compendial" HPLC-UV
Best for: QC Release, Stability Testing, High Robustness.
Traditional compendial methods (USP/EP) often rely on older packing materials.[1] This protocol modernizes those principles using high-purity silica and optimized buffering to ensure specificity without the "drift" associated with older methods.[1]
Mechanism of Specificity
-
Sacrificial Chelation: Oxalate is used in the mobile phase.[1][3] It binds to trace metals and silanols on the column stationary phase more strongly than the tetracycline, preventing peak tailing and sharpening the resolution (
) between the epimers. -
Low pH Control: Maintaining pH < 2.5 stabilizes the keto-enol tautomerism, ensuring sharp peaks.[1]
Detailed Protocol
| Parameter | Specification |
| Column | PLRP-S (Polymeric) or Zorbax SB-C18 (Sterically Protected), 250 x 4.6 mm, 5 µm.[1] Note: Polymeric columns withstand the low pH/high temp better than standard C18.[1] |
| Mobile Phase A | 0.05 M Ammonium Oxalate + 0.01 M EDTA in Water (pH adjusted to 2.2 with H3PO4). |
| Mobile Phase B | Acetonitrile (ACN) / Methanol (50:50 v/v).[1] |
| Flow Rate | 1.0 mL/min |
| Temperature | 60°C (Critical: Higher temp improves mass transfer and peak shape for tetracyclines).[1] |
| Detection | UV @ 280 nm (General) or 360 nm (Specific for tetracycline ring).[1] |
| Injection Vol | 10 - 20 µL |
Gradient Program:
-
0-2 min: Isocratic 15% B (Equilibration)
-
2-15 min: Linear Ramp 15%
60% B -
15-20 min: Hold 60% B (Elute lipophilic degradants)
-
20-22 min: Return to 15% B
Performance Criteria (System Suitability):
-
Resolution (
): > 2.0 between 4-Epi-CTC and CTC. -
Tailing Factor (
): < 1.5 for the CTC peak.[1]
Method B: LC-MS/MS (MRM Profiling)
Best for: Trace Impurity ID, Complex Matrices (Feed/Plasma), Degradation Studies.[1]
When analyzing CTC in complex matrices (e.g., fermentation broth or biological samples), UV specificity is compromised by matrix co-elution.[1] LC-MS/MS provides specificity via Multiple Reaction Monitoring (MRM) , utilizing the unique fragmentation pathways even though the parent masses are identical.[1]
Mechanism of Specificity
While CTC and 4-Epi-CTC have the same precursor ion (
Detailed Protocol
| Parameter | Specification |
| Column | Waters HSS T3 or C18 Core-Shell , 100 x 2.1 mm, 1.8 µm (UHPLC).[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (Do NOT use non-volatile oxalate).[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Ionization | ESI Positive Mode ( |
| Transitions | Quantifier: |
Critical Note on MS Specificity:
Since the transitions are identical for both epimers, retention time (
Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][5]
The following table contrasts the two methodologies to assist in selection based on laboratory needs.
| Feature | HPLC-UV (Oxalate Method) | LC-MS/MS (Formic Acid Method) |
| Specificity | High for known impurities.[1] Dependent on column resolution ( | Ultra-High . Combines |
| Sensitivity (LOD) | ~0.5 µg/mL (ppm level).[1] | ~0.5 ng/mL (ppb level).[1] |
| Robustness | Excellent. Oxalate buffers mask column variability. | Moderate. Sensitive to matrix effects (ion suppression).[1] |
| Throughput | Moderate (20-30 min run).[1] | High (5-10 min run with UHPLC).[1] |
| Cost | Low (Standard QC equipment).[1][5] | High (Capital + Maintenance).[1] |
| Primary Use | QC Release, Raw Material Assay.[1] | PK Studies, Residue Analysis, Unknown ID. |
Experimental Workflow: Validating Specificity
To claim your method is specific, you must perform a Stress Testing (Forced Degradation) study.[1] This ensures the method can detect 4-Epi-CTC when it is generated in situ.[1]
Validation Decision Tree
Figure 2: Workflow for validating method specificity using forced degradation to generate the epimer in situ.
Protocol for Specificity Verification:
-
Standard Prep: Prepare a resolution solution containing 0.5 mg/mL CTC and 0.1 mg/mL 4-Epi-CTC (Reference Standard).[1]
-
Stress Sample: Take CTC raw material, dissolve in 0.01 M HCl, and heat at 60°C for 2 hours. This will generate ~10-15% 4-Epi-CTC.[1]
-
Injection: Inject the Standard, the Control (unstressed), and the Stress Sample.[1]
-
Peak Purity Check: If using a Diode Array Detector (DAD), check the Peak Purity Index of the CTC peak in the stress sample to ensure the epimer is not co-eluting under the main peak.
References
-
European Pharmacopoeia (Ph.[1][2][6][7] Eur.) . "Chlortetracycline Hydrochloride Monograph 0173." European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]
-
United States Pharmacopeia (USP) . "USP Monograph: Chlortetracycline Hydrochloride."[1][8] USP-NF Online.[1] [1]
-
Naidong, W., et al. "Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography."[1] Journal of Chromatography A, 1990.[1]
-
Food and Drug Administration (FDA) . "Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry." FDA Laboratory Information Bulletin, 2023.[1] [1]
-
Tylutki, Z., et al. "Comparison of HPLC-DAD and LC-MS Techniques for the Determination of Tetracyclines."[1] Journal of Analytical Methods in Chemistry, 2021.[1]
Sources
- 1. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 2. uspbpep.com [uspbpep.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry | FDA [fda.gov]
- 6. 4-epi-Chlortetracycline Hydrochloride (>90% by HPLC) [lgcstandards.com]
- 7. Separation and Identification of Impurity of Chlortetracycline Hydrochloride Not Included in the European Pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Safety Operating Guide
Personal protective equipment for handling 4-Epichlortetracycline
Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Safety Summary: The "Why" Before the "Wear"
As researchers, we often treat impurity standards like 4-Epichlortetracycline (4-Epi-CTC) with less rigor than the parent API. This is a critical error. 4-Epi-CTC is the primary degradation product (epimer) of Chlortetracycline. While it exhibits reduced antibiotic potency, it retains the toxicological pharmacophore of the tetracycline class.
The Core Hazard:
-
Reproductive Toxicity (Category 2): Tetracyclines are teratogens. They chelate calcium ions, depositing in developing bone and teeth.
-
Photosensitivity: Systemic absorption can lead to phototoxic skin reactions.
-
Physical State: Supplied as a yellow crystalline powder, it poses a high risk of aerosolization during weighing.
Operational Directive: Treat this compound as a Potent Compound (OEB 3 equivalent) . Your primary barrier is engineering controls (fume hood); your secondary barrier is the PPE described below.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix specifically designed for handling solid tetracycline standards and their organic solutions (e.g., Methanol, DMSO).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 (Minimum) or P100 | Why: If weighing outside a hood (never recommended) or if the hood sash is raised >18 inches. Standard: NIOSH-approved. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses are insufficient. Tetracyclines are severe eye irritants (H319).[1] Goggles seal against airborne dust and accidental splashes of methanolic solutions. |
| Dermal (Hands) | Double Nitrile Gloves | Why: 1. Inner Layer: 4 mil Nitrile (Bright color like blue/purple).2. Outer Layer: 5-8 mil Nitrile (Long cuff, contrasting color like white).Logic: Contrast allows immediate detection of tears. Double gloving mitigates permeation if dissolved in DMSO. |
| Body | Tyvek® Lab Coat/Sleeve Covers | Why: Cotton coats absorb powders and solvents, creating a long-term exposure source. Disposable Tyvek prevents cross-contamination to street clothes. |
| Footwear | Closed-toe, Non-absorbent | Why: Leather or synthetic leather. Mesh sneakers allow powder penetration to socks/skin. |
Operational Workflow: From Storage to Waste
Safety is not just what you wear; it is how you move. The following diagram outlines the critical control points for handling 4-Epi-CTC.
Figure 1: Operational workflow for handling this compound, emphasizing the containment zone within the fume hood.
Detailed Handling Protocol
Phase A: Weighing (The High-Risk Moment)
The highest risk of exposure occurs when the spatula transfers powder from the vial to the balance.
-
Static Control: Use an ionizing bar or anti-static gun on the vial before opening. Static charge can cause the light powder to "jump" and aerosolize.
-
Draft Protection: Place the analytical balance inside the chemical fume hood. Use a draft shield.
-
Technique: Never pour from the vial. Use a disposable micro-spatula.
-
Wet-Wipe Method: Place a solvent-dampened Kimwipe around the base of the balance. Any stray grains will stick to the wet wipe rather than becoming airborne dust.
Phase B: Solubilization
4-Epi-CTC is often dissolved in Methanol or DMSO for HPLC analysis.
-
Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air (and powder) upwards.
-
Venting: If vortexing, ensure the cap is tightly sealed. Vent the vial inside the hood immediately after mixing to release pressure.
Phase C: Decontamination (The "Pro-Tip")
Standard bleach is not the most effective deactivator for tetracyclines.
-
The Chemistry: Tetracyclines are unstable in alkaline conditions. They rapidly degrade via hydrolysis and oxidation at high pH.
-
The Protocol:
-
Prepare a 1M Sodium Hydroxide (NaOH) solution.
-
Wipe down the balance and work area with NaOH. The yellow residue should darken/change color, indicating degradation.
-
Follow with a water rinse, then 70% Ethanol to remove salts.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Do not scrub (abrasion increases absorption).2. Wash with mild soap and water for 15 minutes.3. Monitor for photosensitivity (redness like sunburn). |
| Eye Contact | 1. Flush for 15 minutes at an eyewash station.2. Hold eyelids open.3. Seek ophthalmological evaluation immediately (pH sensitivity). |
| Spill (Powder) | 1. Cover with wet paper towels (prevent dust).2. Wipe up with 1M NaOH.3. Place waste in a sealed bag labeled "Cytotoxic/Teratogenic". |
Disposal & Waste Management
Never dispose of antibiotics down the drain. This contributes to environmental antimicrobial resistance (AMR).
-
Solid Waste: Vials, contaminated gloves, and wipes must go into Trace Chemotherapy or Hazardous Chemical waste bins destined for Incineration .
-
Liquid Waste: HPLC effluent containing 4-Epi-CTC must be segregated into "Halogenated" or "Non-Halogenated" solvent waste (depending on the mobile phase) and marked for high-temperature incineration.
References
-
World Health Organization (WHO). (2019). The International Pharmacopoeia: Tetracycline hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54704509, this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
